The table below summarizes the fundamental chemical and structural data for Ro 90-7501.
| Property | Description |
|---|---|
| IUPAC Name | 2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine [1] [2] |
| Molecular Formula | C₂₀H₁₆N₆ [3] [1] |
| Molecular Weight | 340.38 g/mol [3] [4] |
| CAS Number | 293762-45-5 [3] [1] [4] |
| Purity | ≥98% [1] [4] |
This compound interacts with multiple cellular targets, leading to a variety of observed effects. The primary mechanisms and the resulting biological activities are summarized below.
| Biological Activity | Reported EC₅₀ / IC₅₀ | Key Targets & Pathways | Observed Effects & Potential Applications |
|---|---|---|---|
| Amyloid-β42 (Aβ42) Inhibition [3] [4] | EC₅₀ = 2 μM [3] [4] | Inhibits Aβ42 fibril assembly [3] | Reduces Aβ42-induced cytotoxicity; research interest for Alzheimer's disease [3] [4] |
| Antiviral Immune Response Modulation [3] [5] [2] | Active at 0.8 - 12.5 μM [5] [2] | Selective enhancement of TLR3 and RLR signaling; activates p38 MAPK pathway [3] [5] [2] | Boosts ligand-induced IFN-β gene expression and antiviral response; inhibits NF-κB activation [3] [5] [2] |
| Cancer Therapy: Radiosensitization [3] [6] [7] | Used at 10 μM (in vitro) [7] | Inhibits phosphorylation of ATM and downstream proteins (Chk1, Chk2, H2AX) [3] [6] [7] | Impairs DNA damage repair; increases apoptosis and impairs cell cycle post-irradiation; delays tumor growth in vivo [3] [6] [7] |
| Cancer Therapy: Immunogenic Cell Death (ICD) [8] | Information missing | Induces ICD; promotes RIG-I-mediated autophagy [8] | Suppresses colon cancer cell proliferation, migration, and invasion in vitro; suppresses tumor growth in vivo [8] |
| Protein Phosphatase 5 (PP5) Inhibition [3] | Information missing | Inhibits PP5 in a TPR-domain-dependent manner [3] | Mechanism and functional outcomes are areas of ongoing research [3] |
The interplay of these pathways, particularly in the context of cancer and antiviral response, can be visualized as follows:
Key Signaling Pathways Modulated by this compound. This diagram illustrates the compound's dual mechanism in radiosensitization (left, via ATM inhibition) and antiviral enhancement (right, via p38 MAPK activation).
For researchers looking to replicate or build upon these findings, here are the methodologies used in key studies.
This protocol was used to demonstrate the radiosensitizing effect of this compound in cervical cancer cells [6] [7].
This protocol confirmed the radiosensitizing effect of this compound in a mouse model [3] [7].
This protocol was used to identify this compound as a modulator of the TLR3 pathway [5] [2].
This compound is a promising and versatile research tool with demonstrated activity across several fields. Its primary mechanisms involve inhibiting ATM-mediated DNA damage repair and selectively modulating innate immune signaling to enhance antiviral IFN-β responses. These properties underpin its potential as a radiosensitizer in cancer therapy and an antiviral agent. Recent findings that it induces immunogenic cell death in colon cancer further expand its potential therapeutic relevance [8].
| Biological Activity / Target | Measured Effect / Potency | Experimental Context / Model | Primary Citation |
|---|---|---|---|
| Amyloid-β42 (Aβ42) Fibril Assembly | EC50 = 2 μM (reduction of Aβ42-induced cytotoxicity) | In vitro assay | [1] [2] |
| Toll-like Receptor 3 (TLR3) & RIG-I-like Receptor (RLR) Signaling | Significant enhancement of IFN-β gene expression; optimal effect at 0.8-12.5 μM | Reporter cell lines (293TLR3/IFNβLuc) and THP-1 cells | [3] |
| Ataxia Telangiectasia Mutated (ATM) Kinase | Inhibition of irradiation-induced ATM phosphorylation (Ser1981) | HeLa and ME-180 cervical cancer cell lines | [4] [5] [2] |
| Protein Phosphatase 5 (PP5) | Inhibition in a TPR-domain-dependent manner | In vitro assay | [2] |
| Cervical Cancer Radiosensitization | Significant tumor growth delay in mouse xenograft models (5 μg/g, i.p.) | In vivo (BALB/c nude mice with HeLa cells) | [5] [2] |
| Colon Cancer Anti-proliferation | Suppressed cell proliferation, migration, and invasion | In vitro (HCT8 and SW480 cell lines) | [6] |
The key findings summarized above are derived from robust and standardized experimental methodologies. Here is a detailed look at the core protocols used in this research.
Since a direct SAR for this compound is not available, the following workflow outlines a systematic, hypothesis-driven approach to elucidate its SAR. This methodology integrates established practices in medicinal chemistry and leverages public bioactivity data.
The diagram above outlines a multi-disciplinary cycle for SAR elucidation. You can initiate this process by leveraging public bioactivity databases like PubChem, which groups compounds into Structure-Activity Relationship (SAR) clusters based on structural and bioactivity similarity [7]. Analyzing clusters related to this compound's core scaffold can provide initial design ideas.
Key steps would involve:
The multi-target nature of this compound presents both a challenge and an opportunity. Future research should prioritize:
Ro 90-7501 is a multifunctional small molecule with several documented biological activities, primarily serving as a research tool in oncology, virology, and neuroscience.
| Property | Details |
|---|---|
| CAS Number | 293762-45-5 [1] [2] [3] |
| Molecular Formula | C₂₀H₁₆N₆ [1] [2] [3] |
| Molecular Weight | 340.38 - 340.39 g/mol [1] [2] [3] |
| Primary Targets & Activities | • Inhibits amyloid-β42 (Aβ42) fibril assembly (EC₅₀ = 2 μM) [1] [2] [4] • Inhibits ATM phosphorylation & DNA repair [1] [2] [3] • Agonist of RIG-I-like receptors (RLR) [1] • Enhances TLR3/RLR-induced IFN-β expression [2] [4] • Inhibits Protein Phosphatase 5 (PP5) [2] [3] [4] • Radiosensitizer for cervical cancer cells [1] [2] [3] |
The solubility of this compound has been characterized primarily in DMSO, with several formulations described for in vivo studies.
| Solvent | Solubility | Notes & Protocol References |
|---|---|---|
| DMSO | 30 - 41.67 mg/mL (approx. 88.14 - 122.42 mM) [1] [3] [5] | For a 10 mM stock solution, dissolve 3.4 mg in 1 mL of DMSO [1] [2]. |
| In Vivo Formulation 1 | 2.08 mg/mL (suspension) [1] [2] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Add co-solvents sequentially with sonication [1] [2]. |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (clear solution) [1] [2] | 10% DMSO + 90% (20% SBE-β-CD in Saline). Add co-solvents sequentially [1] [2]. |
The following summarizes methodologies from cited research to guide your experimental design.
The diagram below summarizes the documented mechanisms of action of this compound and the logical flow of experiments investigating its effects.
The key mechanism of Ro 90-7501 is its TPR-dependent inhibition of PP5, which distinguishes it from other phosphatase inhibitors.
The following experiments are fundamental for elucidating the inhibitor's mechanism and biological effects.
1. Identification and Mechanistic Validation of this compound as a PP5 Inhibitor
2. Investigating the Radiosensitizing Effects of this compound
This compound has been characterized in several biological contexts, and its key technical specifications are summarized below.
| Aspect | Description |
|---|---|
| Primary Molecular Targets | Protein Phosphatase 5 (PP5) [1] [4], Amyloid-β42 (Aβ42) fibril assembly [3] [4], ATM kinase phosphorylation [3] |
| Reported Biological Effects | Inhibition of Aβ42-induced cytotoxicity (EC₅₀ = 2 μM) [4], enhancement of TLR3/RLR-mediated antiviral response [4], radiosensitization of cervical cancer cells [3] [5] |
| Key Signaling Pathways Affected | Inhibition of PP5 → Impacts DNA damage-induced ATM activation [6]. Direct inhibition of ATM phosphorylation → Suppresses H2AX, Chk1, Chk2 signaling [3]. |
| Molecular Weight | 340.38 g/mol [4] |
| CAS Number | 293762-45-5 [4] |
The following diagram synthesizes research workflows and signaling pathways from the literature, illustrating how this compound is used experimentally and its impact on cellular processes.
Diagram of this compound's research applications and its dual inhibition of PP5 and ATM, leading to impaired DNA damage response.
Based on the current understanding, several promising research directions emerge:
The table below summarizes the core mechanisms and biological activities of Ro 90-7501:
| Primary Target/Action | Mechanistic Details | Observed Biological Effect / Phenotype | Research Context |
|---|---|---|---|
| Amyloid-β42 (Aβ42) [1] [2] | Inhibits fibril assembly, leading to accumulation of polymeric sheet-like structures and fibrillar intermediates [2]. | Reduces Aβ42-induced cytotoxicity (EC₅₀ = 2 μM) [1] [3]. | Alzheimer's disease research [2]. |
| ATM Kinase [4] [5] | Inhibits phosphorylation of ATM at Ser1981 and its downstream targets (H2AX, Chk1, Chk2) post-irradiation [4] [5]. | Impairs DNA damage response; acts as a radiosensitizer [4] [5]. | Cancer biology, radiation therapy [5]. |
| Protein Phosphatase 5 (PP5) [1] [6] | Inhibits PP5 in a TPR (Tetratricopeptide Repeat) domain-dependent manner, a novel mechanism for this phosphatase [6]. | Potential implications for cancer and Alzheimer's disease [6]. | Signal transduction research [6]. |
| Innate Immune Response [1] | Selectively enhances TLR3 and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression [1]. | Boosts antiviral response [1]. | Immunology, virology, and recently, cancer immunology (induces immunogenic cell death) [7]. |
| Multidrug-Resistant Bacteria [8] | Evicts or blocks replication of specific bacterial plasmids (IncFIA replicon) [8]. | Potentiates carbapenem antibiotic activity against resistant Enterobacteriaceae [8]. | Antimicrobial research [8]. |
For researchers aiming to replicate or adapt key findings, here are summaries of critical methodologies from the literature.
This protocol is used to measure the long-term viability and reproductive potential of cancer cells after combined treatment with radiation and this compound [5].
This protocol evaluates the radiosensitizing effect of this compound in a mouse model [1] [5].
(short diameter)² × (long diameter) / 2 [5].This method is used to confirm the inhibition of ATM pathway phosphorylation [5].
The following diagrams illustrate the key mechanistic pathways of this compound action in cancer and immunology.
Ro 90-7501 is a small molecule initially identified as an inhibitor of amyloid-β42 fibril assembly. Recent research has uncovered its potent function as a radiosensitizer in cervical cancer models. Its primary mechanism of action is the inhibition of the DNA damage response (DDR) pathway by targeting the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase, thereby preventing effective repair of radiation-induced DNA damage and enhancing cancer cell death [1] [2] [3].
The following table summarizes the core quantitative findings from the studies on this compound.
| Parameter | Value / Description | Context / Assay |
|---|---|---|
| Primary Target | ATM kinase phosphorylation | Western Blot [1] [2] |
| Other Molecular Targets | Amyloid-β42 (Aβ42); Protein Phosphatase 5 (PP5) | [3] |
| EC₅₀ (Aβ42 cytotoxicity) | 2 μM | In vitro [3] |
| In Vitro Efficacy | Significant radiosensitization | Clonogenic survival assays in HeLa & ME-180 cells [2] |
| Apoptosis Induction | Significant increase post-irradiation | Annexin V assay in HeLa cells (24h after 8 Gy IR) [2] |
| In Vivo Dose | 5 μg/g | Intraperitoneal injection in BALB/c nude mice [2] |
| In Vivo Efficacy | Significant tumor growth delay | HeLa xenograft model with 10 Gy irradiation [2] |
| CAS Number | 293762-45-5 | [3] |
| Molecular Formula | C₂₀H₁₆N₆ | [3] |
| Molecular Weight | 340.38 g/mol | [3] |
Ionizing radiation (IR) causes DNA double-strand breaks (DSBs), which normally trigger the ATM-mediated DDR pathway to facilitate repair. This compound disrupts this pathway by inhibiting ATM phosphorylation. This inhibition impairs the entire downstream signaling cascade, including phosphorylation of key proteins like H2AX, Chk1, and Chk2. The result is a failure to repair DNA, leading to increased apoptosis and cell cycle disruption [1] [2]. The diagram below illustrates this mechanism.
Diagram Title: this compound Inhibits ATM-Mediated DNA Damage Repair.
The following protocols are based on the methodologies from the research by Tamari et al. (2019) [2].
Objective: To determine the enhancement of radiation-induced cell death by this compound in cultured cancer cells.
Objective: To evaluate the radiosensitizing effect of this compound in a mouse xenograft model.
Volume = (Length × Width²) / 2.Objective: To confirm the inhibition of ATM phosphorylation and downstream signaling.
The overall workflow connecting these key experiments is visualized below.
Diagram Title: Experimental Workflow for Evaluating this compound.
The data indicates that this compound is a promising candidate for radiosensitization. Its ability to inhibit a central coordinator of the DDR, ATM, makes it particularly effective. Researchers should note the following critical points:
This compound is an investigational small molecule compound that has demonstrated significant potential as a radiosensitizing agent across multiple cancer types. Originally identified as an inhibitor of amyloid β42 fibril assembly in Alzheimer's disease research, it has been repurposed as a promising cancer therapeutic agent due to its potent effects on DNA damage response pathways. The compound's primary mechanism of action involves inhibition of ATM phosphorylation (ataxia telangiectasia mutated), a key kinase that regulates cellular response to DNA double-strand breaks. This targeted inhibition impairs the cancer cell's ability to repair radiation-induced DNA damage, thereby enhancing the cytotoxic effects of radiotherapy while potentially sparing normal tissues. [1] [2]
Research across multiple institutions has consistently demonstrated that this compound exhibits significant radiosensitizing effects in various cancer models. In cervical cancer studies, the combination of irradiation with this compound showed substantial enhancement of radiation efficacy in both in vitro clonogenic survival assays and in vivo tumor growth delay models using BALB/c-nu mice. More recent investigations have expanded these findings to bladder cancer, demonstrating that this compound impairs DNA double-strand break repair kinetics in cancer cells while showing minimal effects on non-cancerous bladder epithelial cell lines. Additionally, a 2024 study revealed that this compound suppresses colon cancer progression through induction of immunogenic cell death and promotion of RIG-I-mediated autophagy, suggesting multiple mechanisms contributing to its anti-tumor efficacy. [2] [3] [4]
The clonogenic survival assay (also known as colony formation assay) is the gold-standard method for quantifying the long-term reproductive viability of cells after cytotoxic treatments such as ionizing radiation. This technique was first developed in the 1950s by Theodore Puck and Philip Marcus to study the effects of radiation on mammalian cells, introducing the critical concept of reproductive cell death—a phenomenon where cells appear viable but have lost the capacity to proliferate indefinitely. Unlike short-term viability assays that measure immediate metabolic activity or membrane integrity, clonogenic assays evaluate a cell's ability to undergo at least 5-6 successful divisions, producing a visible colony of 50 or more cells from a single progenitor. This distinction is crucial in cancer therapy research where stopping tumor repopulation is the primary objective, as studies show that short-term assays often overestimate true cell survival compared to long-term reproductive assessment. [5] [6]
The theoretical foundation of clonogenic assays rests on several key principles. First, the assay measures the functional capacity of the clonogenic subpopulation within a larger cell population—those cells that retain the ability to proliferate indefinitely under appropriate conditions. Second, it acknowledges that reproductive death represents a different mechanism than immediate cytotoxicity, reflecting the cumulative impact of various cellular processes including DNA damage repair, cell cycle checkpoint activation, and programmed cell death pathways. Third, the assay recognizes that therapeutic interventions can produce different effects on the clonogenic fraction compared to the bulk population, making this technique particularly valuable for assessing the efficacy of radiation and chemotherapeutic agents. The fundamental readout is the surviving fraction (SF), calculated by dividing the number of colonies formed by the number of cells seeded, normalized to the plating efficiency of non-treated controls. [5] [7] [6]
Table 1: Key Reagents and Materials for Clonogenic Assays [5] [2] [6]
| Category | Specific Reagents/Materials | Specifications & Notes |
|---|---|---|
| Cell Lines | HeLa, ME-180 (cervical cancer); UMUC3, UMUC5 (bladder cancer); HCT8, SW480 (colon cancer); B16-OVA (melanoma) | Validate identity via STR typing; culture under recommended conditions |
| Culture Media | Dulbecco's Modified Eagle Medium (DMEM), RPMI-1640, Keratinocyte serum-free medium | Supplement with 10% fetal bovine serum (FBS), 100 U/ml penicillin, 100 μg/ml streptomycin |
| Dissociation Reagents | 0.25% Trypsin/EDTA solution | In calcium/magnesium-free PBS; neutralize with serum-containing medium |
| Culture Vessels | 6-well, 12-well, or 60-mm dishes | Tissue culture-treated surfaces for adherent cells |
Critical Steps for Optimal Cell Preparation:
Cell Harvesting: Culture cells to approximately 75% confluence. Wash adherent cells twice with pre-warmed PBS, then add 3 mL of 0.25% Trypsin/EDTA solution. Incubate at 37°C for 3-10 minutes (cell type-dependent) until complete detachment occurs. Neutralize promptly with at least 6 mL of pre-warmed complete culture medium containing serum to inhibit trypsin activity. [5] [6]
Single-Cell Suspension: Gently pipette the cell suspension to break up clusters, ensuring a monodispersed suspension. Filter through a cell strainer if necessary. Perform cell counting using a hemocytometer or automated cell counter, and assess viability via trypan blue exclusion (target viability >95%). [5]
Seeding Optimization: Seed appropriate cell numbers based on expected survival after treatment. For radiation doses of 0, 2, 4, 6, 8, and 10 Gy, typical seeding densities range from 100 to 100,000 cells per well/dish to yield approximately 50 colonies per condition. Include sufficient replicates (minimum n=3). Allow cells to adhere for 4-6 hours under standard culture conditions (37°C, 5% CO₂, 95% humidity) before treatment. [2] [7] [6]
Table 2: this compound Treatment Parameters Across Cancer Models [1] [2] [3]
| Cancer Model | This compound Concentration | Treatment Duration | Irradiation Timing | Key Findings |
|---|---|---|---|---|
| Cervical Cancer (HeLa, ME-180) | 10 μM in vitro; 5 μg/g in vivo | 4 hours pre-irradiation | Single doses: 0-10 Gy | Significant radiosensitization; enhanced apoptosis |
| Bladder Cancer (UMUC3, UMUC5) | Not specified | 4 hours pre-irradiation | Single doses: 0-10 Gy | Impaired DSB repair; reduced survival |
| Colon Cancer (HCT8, SW480) | Concentration-dependent (MTS assay) | 24-48 hours | Not combined with irradiation | Induced immunogenic cell death; promoted autophagy |
Standardized Treatment Workflow:
This compound Preparation: Prepare stock solution in DMSO per manufacturer specifications. Aliquot and store at -20°C. For working concentrations, dilute in complete culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (DMSO alone) in all experiments. [2]
Drug Treatment: Add pre-warmed medium containing this compound to cells 4 hours prior to irradiation. Use a range of concentrations (typically 1-20 μM) for dose-response studies. For standardized radiosensitization assays, 10 μM is commonly used based on cervical cancer studies. [1] [2]
Irradiation Protocol: Perform irradiation under ambient conditions using either:
Post-Irradiation Handling: 24 hours after irradiation, replace medium with fresh, drug-free complete medium to remove residual this compound and cellular debris. Return cells to standard culture conditions for the duration of colony formation (10-14 days for most cell lines). [2]
Colony Development and Fixation:
Incubation Period: Maintain cells under optimal culture conditions (37°C, 5% CO₂, 95% humidity) for 10-14 days without disturbing, allowing undisturbed colony formation from clonogenic cells. Monitor periodically under microscope without moving plates to avoid disrupting early colony formation. [5] [6]
Fixation and Staining: After sufficient colony development (≥50 cells/colony), carefully aspirate medium and wash gently with PBS to remove non-adherent cells. Fix colonies with 4% paraformaldehyde, absolute methanol, or 6% glutaraldehyde for 10-15 minutes at room temperature. Stain with 0.5% crystal violet (in 25% methanol, 75% dH₂O) for 30-60 minutes, then gently rinse with tap water to remove excess stain. Air dry completely before colony counting. [5] [2]
Colony Quantification and Data Analysis:
Manual Counting: Count all colonies containing ≥50 cells using a stereomicroscope or colony counter. Automated counting systems can be employed for high-throughput applications, but manual verification is recommended. Calculate plating efficiency (PE) and surviving fraction (SF) using these formulas: [5] [7]
Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100% Surviving Fraction (SF) = (Number of colonies counted / Number of cells seeded) / (PE of control / 100)
Statistical Analysis: Perform experiments in triplicate with multiple independent replicates (typically n=3-4). Express results as mean ± standard deviation. Use Student's t-test for comparing two groups, with p-value <0.05 considered statistically significant. For survival curve fitting, employ either linear-quadratic or non-linear log-logistic regression models as detailed in Section 4. [2] [7]
Table 3: Comparison of Models for Analyzing Clonogenic Survival Data [7]
| Parameter | Linear-Quadratic (LQ) Model | Non-linear Log-Logistic Model |
|---|---|---|
| Equation | ln(SF) = αD + βD² | SF = ϕ₁ + (1-ϕ₁) / [1 + exp(ϕ₃(ln(D)-ϕ₂))] |
| Key Parameters | α (linear coefficient), β (quadratic coefficient), α/β ratio | ϕ₁ (asymptotic survival), ϕ₂ (inflection point dose), ϕ₃ (steepness) |
| Interpretation Strengths | Differentiates linear vs. quadratic components of cell killing; well-established in radiobiology | Provides intuitive parameters for overall curve steepness and asymptotic survival; better for comparing curves with similar α/β but different steepness |
| Limitations | α/β ratio fails to reflect overall curve steepness; parameters lack direct biological interpretation | Less familiar to radiobiology field; requires more complex computation |
| Goodness of Fit | R² typically >0.90 for standard datasets | Improved goodness-of-fit compared to LQ for curves with different steepness but similar α/β |
Implementation of Statistical Analysis:
The Linear-Quadratic model has traditionally been the most frequently used method to quantitatively describe radiation response in clonogenic survival assays. However, recent methodological advances demonstrate that alternative approaches can provide superior analytical capabilities in certain scenarios. The LQ model is particularly effective for differentiating survival curves with predominantly linear versus quadratic characteristics through the α/β ratio. However, when comparing curves with similar α/β ratios but different overall steepness—a common scenario when evaluating radiosensitizers like this compound—the non-linear log-logistic regression model offers significant advantages. This model generates parameters with more direct biological interpretation, including the asymptotic survival at infinite irradiation dose (ϕ₁), the irradiation dose at the inflection point (ϕ₂), and a measure of curve steepness (ϕ₃). For comprehensive analysis, researchers should consider applying both models and comparing results, particularly when investigating novel radiosensitizing compounds. [7]
For studies involving multiple cell lines or treatment conditions, dimensionality reduction techniques can enhance interpretation of clonogenic survival data:
Hierarchical Cluster Analysis: This unsupervised method classifies cell lines as radioresistant or sensitive based on their survival profiles across the entire dose range. The analysis generates dendrograms that visually represent similarities in radiation response patterns, allowing natural grouping of cell lines with similar sensitivity profiles. [7]
Principal Component Analysis (PCA): This technique extracts scores of radioresistance that capture the multidimensional information contained in full survival curves. The first principal component typically represents overall radioresistance, accounting for the majority of variance in the dataset. These scores can be correlated with molecular markers or functional genomics data to identify underlying mechanisms of radiation response. [7]
The application of these multivariate techniques is particularly valuable when investigating the effects of this compound across multiple cancer cell types, as they can reveal patterns in radiation response modification that might be overlooked when comparing traditional parameters such as α/β ratios or surviving fractions at individual radiation doses. [7]
This compound exerts its radiosensitizing effects primarily through inhibition of the DNA damage response (DDR) pathway. The compound specifically targets ATM (ataxia telangiectasia mutated) kinase, a critical regulator of cellular response to DNA double-strand breaks (DSBs). Following irradiation, ATM normally undergoes autophosphorylation at Ser1981 and activates downstream repair proteins through phosphorylation. This compound effectively suppresses this phosphorylation event, thereby impairing the entire DDR cascade. This inhibition prevents proper recognition and repair of radiation-induced DNA damage, leading to increased mitotic catastrophe and reproductive cell death. The specific mechanism by which this compound inhibits ATM phosphorylation remains under investigation, but it appears to directly interfere with ATM activation rather than affecting ATM protein expression levels. [1] [2]
The disruption of ATM signaling by this compound has profound effects on multiple downstream pathways essential for maintaining genomic integrity after irradiation. Western blot analyses demonstrate that treatment with this compound significantly reduces phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks, and impairs activation of checkpoint kinases Chk1 and Chk2. These downstream effects disrupt both cell cycle arrest and DNA repair processes, leaving irradiated cells vulnerable to permanent reproductive inactivation. Additionally, recent research in colon cancer models reveals that this compound can induce immunogenic cell death (ICD) through upregulation of calreticulin exposure on the cell surface and increased release of HMGB1 and extracellular ATP. The compound also promotes RIG-I-mediated autophagy via the MAVS-TRAF6 signaling axis, further contributing to its anti-tumor efficacy through alternative cell death mechanisms. [1] [2] [3]
Diagram 1: this compound Mechanism of Action in Inhibiting DNA Damage Response. The diagram illustrates how this compound suppresses ATM phosphorylation, disrupting downstream DNA repair pathways and cell cycle checkpoints, ultimately enhancing radiation-induced apoptosis.
The radiosensitizing effects of this compound were first systematically investigated in cervical cancer models, demonstrating significant potential for clinical translation. In foundational studies using HeLa and ME-180 cervical cancer cell lines, treatment with 10 μM this compound combined with irradiation resulted in substantial reduction of clonogenic survival compared to irradiation alone. The combination therapy significantly increased apoptosis and caused profound impairment of cell cycle progression, with cells accumulating in G2/M phase—the most radiosensitive phase of the cell cycle. Western blot analyses confirmed that these effects correlated with suppressed phosphorylation of ATM and its downstream targets, including H2AX, Chk1, and Chk2. Importantly, in vivo validation using BALB/c-nu mice bearing HeLa xenografts showed that the combination of this compound (5 μg/g) with irradiation (10 Gy) produced significantly greater tumor growth delay compared to either treatment alone, supporting the translational potential of this approach. [1] [2]
Recent research has expanded the potential applications of this compound beyond cervical cancer, demonstrating its efficacy in other malignancy types:
Bladder Cancer: A 2023 study repurposed this compound as a radiosensitizer for bladder cancer using UMUC3 and UMUC5 cell lines alongside a non-tumorigenic bladder epithelial cell line (SVHUC). The compound reduced survival across all cell lines but showed preferential radiosensitization of cancer cells. γH2AX foci analysis revealed impaired DNA double-strand break repair kinetics specifically in cancer cells following combination treatment, while the non-cancerous cell line remained relatively unaffected. This selective effect on cancer cells suggests a potential therapeutic window for clinical applications. [4]
Colon Cancer: A 2024 investigation demonstrated that this compound suppresses colon cancer progression through dual mechanisms of inducing immunogenic cell death (ICD) and promoting RIG-I-mediated autophagy. In HCT8 and SW480 colon cancer cell lines, the compound significantly suppressed proliferation and metastasis while inducing both apoptosis and necrosis. Mechanism studies revealed that this compound triggered ICD by upregulating calreticulin exposure on the cell surface and increasing release of HMGB1 and extracellular ATP. Concurrently, it promoted RIG-I-mediated autophagy via the MAVS-TRAF6 signaling axis, evidenced by increased expression of LC3 and Beclin 1 proteins with concomitant reduction in P62. [3]
Optimization of Assay Conditions:
Cell Seeding Density: The most critical parameter for successful clonogenic assays is appropriate cell seeding density. Over-seeding causes colony merging and inaccurate counting, while under-seeding reduces statistical power. Perform preliminary experiments to determine optimal seeding densities for each radiation dose. Generally, use higher densities for higher radiation doses (e.g., 10,000-100,000 cells for 8-10 Gy) and lower densities for lower doses (e.g., 100-1,000 cells for 0-2 Gy). [5] [7]
This compound Solubility and Stability: The compound is typically dissolved in DMSO as a stock solution. Ensure complete dissolution and avoid repeated freeze-thaw cycles. When adding to culture media, verify that no precipitation occurs, as this can reduce effective concentration and produce inconsistent results. Include vehicle controls with equivalent DMSO concentrations in all experiments. [2]
Colony Staining Optimization: For optimal colony visualization, ensure complete drying after staining and use consistent lighting during counting. If using automated colony counters, validate against manual counts for each cell line. Crystal violet provides excellent contrast for most applications, but Giemsa staining may be preferable when morphological details of colonies need examination. [5]
Troubleshooting Common Issues:
Excessive Background Staining: This often results from incomplete washing after fixation or staining. Increase wash volume and frequency, and ensure adequate removal of non-adherent cells before fixation. [5]
Inconsistent Colony Sizes: This may indicate incomplete single-cell suspension during seeding. Optimize trypsinization time and mechanical dissociation. Filter the cell suspension through a cell strainer if necessary. [5] [6]
Poor Plating Efficiency: Low plating efficiency (<20% for most established cell lines) suggests suboptimal culture conditions. Check serum quality, ensure proper CO₂ concentration and humidity in incubators, and avoid antibiotic toxicity by testing different batches or concentrations. [5]
This compound (2'-(4-aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine) is an emerging small molecule therapeutic candidate demonstrating potent anti-cancer activity through multiple cell death mechanisms across various cancer types. Initially identified as an inhibitor of amyloid β42 fibril assembly in Alzheimer's disease research, this compound has recently been investigated for its promising anti-tumor properties in multiple cancer models, including colon and cervical cancers [1] [2]. The compound exerts its anti-cancer effects through diverse mechanisms, particularly by inducing apoptotic pathways, promoting immunogenic cell death (ICD), and enhancing RIG-I-mediated autophagy, making it a multifaceted candidate for oncology therapeutic development [3] [4].
The molecular mechanisms of this compound involve both intrinsic and extrinsic apoptotic pathways. In cervical cancer models, this compound functions as a radiosensitizer by inhibiting ataxia telangiectasia mutated (ATM) phosphorylation, thereby suppressing the DNA damage response and enhancing radiation-induced apoptosis [1] [2]. In colon cancer, this compound triggers immunogenic cell death through upregulation of damage-associated molecular patterns (DAMPs), including calreticulin exposure on the cell surface and increased release of high mobility group box 1 (HMGB1) and extracellular ATP [3] [4]. Simultaneously, it promotes RIG-I-mediated autophagy via the MAVS-TRAF6 signaling axis, creating a synergistic anti-tumor effect that engages both direct cancer cell killing and adaptive immune activation [3].
The Annexin V/propidium iodide (PI) assay is a widely adopted method for detecting apoptosis through measurement of phosphatidylserine externalization, an early apoptotic marker, combined with membrane integrity assessment to distinguish between apoptotic and necrotic cell populations [2] [5].
Procedure:
Data Interpretation:
Key Considerations:
The clonogenic assay evaluates long-term cell survival and reproductive capacity following this compound treatment, particularly valuable for assessing radiosensitization effects [2].
Procedure:
Data Analysis:
Western blotting enables detection of key signaling proteins and cleaved caspase fragments that indicate apoptotic pathway activation and autophagy induction following this compound treatment [3] [2].
Protein Extraction:
Gel Electrophoresis and Transfer:
Antibody Incubation and Detection:
Key Antibodies for this compound Studies: | Target | Supplier | Catalog Number | Dilution | |------------|--------------|-------------------|-------------| | RIG-I | Proteintech | 20566-1-AP | 1:1000 [3] | | LC3 | Proteintech | 18725-1-AP | 1:1000 [3] | | Beclin 1 | Proteintech | 66665-1-IG | 1:1000 [3] | | P62 | Proteintech | 66184-1-IG | 1:1000 [3] | | phospho-ATM(Ser1981) | Cell Signaling Technology | #5883 | 1:1000 [2] | | phospho-H2A.X(Ser139) | Cell Signaling Technology | #9718 | 1:1000 [2] | | Cleaved Caspase-3 | Proteintech | 66470-2-IG | 1:1000 [3] | | Bax | Proteintech | 5023S | 1:1000 [3] | | Bcl-2 | Proteintech | 26593-1-AP | 1:1000 [3] | | GAPDH | Proteintech | 6004-1-IG | 1:5000 [3] |
Table 1: this compound Effects on Cancer Cell Proliferation and Viability
| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | Reference |
|---|---|---|---|---|---|
| HCT8 | Colon cancer | MTS | Not specified | Significant proliferation suppression | [3] |
| SW480 | Colon cancer | MTS | Not specified | Significant proliferation suppression | [3] |
| HCT8 | Colon cancer | EdU | Not specified | Reduced DNA synthesis | [3] |
| SW480 | Colon cancer | EdU | Not specified | Reduced DNA synthesis | [3] |
| HeLa | Cervical cancer | Clonogenic | 10 μM | Enhanced radiosensitivity | [2] |
| ME-180 | Cervical cancer | Clonogenic | 10 μM | Enhanced radiosensitivity | [2] |
| HeLa | Cervical cancer | Apoptosis (Annexin V) | 10 μM + 8 Gy IR | Significant increase in apoptosis | [2] |
Table 2: this compound Effects on Apoptosis and Cell Death Markers
| Parameter Measured | Experimental Model | Effect of this compound | Significance | Reference |
|---|---|---|---|---|
| Apoptosis rate | HeLa cells + irradiation | Significant increase | p < 0.05 | [2] |
| CRT exposure | HCT8 and SW480 cells | Substantial elevation | Immunogenic cell death | [3] [4] |
| HMGB1 release | HCT8 and SW480 cells | Increased release | Immunogenic cell death | [3] [4] |
| ATP release | HCT8 and SW480 cells | Enhanced extracellular ATP | Immunogenic cell death | [3] [4] |
| LC3 expression | HCT8 and SW480 cells | Increased LC3-II conversion | Autophagy induction | [3] [4] |
| P62 expression | HCT8 and SW480 cells | Reduced levels | Enhanced autophagic flux | [3] [4] |
Table 3: In Vivo Anti-Cancer Efficacy of this compound
| Cancer Model | Treatment Groups | Dosing Regimen | Key Results | Reference |
|---|---|---|---|---|
| HeLa xenografts (BALB/c-nu mice) | Control, this compound alone, IR alone, Combination | 5 μg/g this compound i.p. + 10 Gy IR | Significant tumor growth delay in combination group | [2] |
| Colon cancer in vivo models | Not fully specified | Not fully specified | Suppressed growth of transplanted tumors | [3] |
Diagram 1: this compound signaling pathways in colon cancer showing induction of immunogenic cell death and RIG-I-mediated autophagy [3] [4].
Diagram 2: this compound as a radiosensitizer in cervical cancer through ATM phosphorylation inhibition [1] [2].
The experimental data demonstrate that this compound exerts potent anti-cancer effects through multifaceted mechanisms that vary across cancer types. In colon cancer models, this compound simultaneously activates immunogenic cell death and RIG-I-mediated autophagy, creating a synergistic approach that engages both direct tumor cell killing and immune system activation [3] [4]. The ICD induction, characterized by increased calreticulin exposure, HMGB1 release, and ATP secretion, transforms dying cancer cells into endogenous vaccines that stimulate anti-tumor immunity, potentially addressing the challenge of immunosuppressive tumor microenvironments [3].
In cervical cancer, this compound functions as a novel radiosensitizer by targeting the DNA damage response pathway through inhibition of ATM phosphorylation [1] [2]. This mechanism prevents efficient repair of radiation-induced DNA damage, resulting in significantly increased apoptosis and cell cycle disruption. The ability to enhance radiation efficacy positions this compound as a promising candidate for combination therapy in radiation-based treatment regimens, potentially allowing for radiation dose reduction while maintaining therapeutic efficacy [2].
From a technical perspective, the apoptosis assays detailed in these protocols provide comprehensive assessment of this compound activity across different cell death modalities. The Annexin V/PI staining enables quantification of early and late apoptosis, while clonogenic survival assays demonstrate long-term reproductive cell death, particularly relevant for radiation combination studies [2]. Western blot analysis of key markers including LC3, cleaved caspase-3, and phosphorylation status of ATM and H2AX provides mechanistic insights into the molecular pathways involved [3] [2].
The translational potential of this compound is supported by its efficacy in both in vitro and in vivo models, demonstrating significant tumor growth delay in xenograft studies [2]. Future research directions should focus on optimizing dosing regimens, exploring combination strategies with immunotherapies, and identifying predictive biomarkers for patient selection. Additionally, further investigation is warranted to fully elucidate the interconnectedness between the autophagy and ICD pathways activated by this compound and their relative contributions to overall anti-tumor efficacy.
This compound represents a promising multi-mechanistic anti-cancer agent with demonstrated efficacy in colon and cervical cancer models. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating its apoptosis-inducing and immunogenic effects. The compound's unique ability to simultaneously target multiple cell death pathways while modulating the tumor immune environment positions it as an attractive candidate for further therapeutic development. Standardized application of these assays will facilitate comparative analysis across studies and accelerate the translational progress of this compound toward clinical evaluation.
Ro 90-7501 is an investigational compound initially developed for Alzheimer's disease research. Recent studies have identified its potent function as a radiosensitizer in various cancer cell lines, including cervical and breast cancers [1] [2]. Its mechanism of action centers on the inhibition of the ataxia-telangiectasia mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks induced by ionizing radiation [1]. By suppressing ATM autophosphorylation and subsequent activation of its downstream targets (Chk1, Chk2, H2AX), this compound disrupts DNA damage repair signaling, enhances apoptosis, and impairs cell cycle checkpoint function [1]. This application note details a standardized protocol for analyzing the cell cycle in cancer cells treated with this compound and irradiation, a key method for quantifying its radiosensitizing effects.
This compound exerts its radiosensitizing effect by specifically targeting the early stages of the DNA damage response (DDR). The diagram below illustrates the key signaling pathway and the point of inhibition by this compound.
Diagram Title: this compound Inhibition of the ATM-Mediated DNA Damage Response
As visualized above, when ionizing radiation causes DNA double-strand breaks, the MRN complex (MRE11–RAD50–NBS1) recruits and activates ATM via phosphorylation at Ser1981 [3] [4]. Activated p-ATM then phosphorylates a network of downstream effector proteins that orchestrate cell cycle arrest, enabling DNA repair. This compound effectively blocks this pathway by inhibiting the phosphorylation/activation of ATM, thereby disrupting the DNA damage response and cell cycle checkpoints, which ultimately sensitizes cells to radiation [1].
Research across multiple institutions has quantified the impact of this compound on cancer cell radiosensitivity. The table below summarizes key findings from these studies.
| Cell Line | Experimental Model | This compound Concentration | Key Findings on Radiosensitization |
|---|
| HeLa (Cervical Cancer) [1] | In vitro & In vivo (mouse) | 10 µM (in vitro), 5 µg/g (in vivo) | Significant reduction in clonogenic survival Increased tumor growth delay in mice Increased apoptosis & impaired cell cycle progression Suppressed phosphorylation of ATM, Chk1, Chk2, γH2AX | | ME-180 (Cervical Cancer) [1] | In vitro | 10 µM | Significant enhancement of radiosensitivity in clonogenic survival assays | | MCF-7 (Breast Cancer) [5] | In vitro | 3 µM, 10 µM | Significant reduction in colony formation Increased residual γH2AX foci at 24h post-IR Reduced pATM foci formation | | MDA-MB-231 (Breast Cancer) [5] | In vitro | 1 µM, 3 µM, 10 µM | Decreased cell viability & proliferation Increased residual γH2AX foci at 24h post-IR Reduced pATM foci formation | | GM03652 (Normal Fibroblast) [5] | In vitro | 1 µM, 3 µM, 10 µM | No significant effect on viability or proliferation Minimal impact on pATM/γH2AX foci vs. cancer cells |
This section outlines the procedure for treating cells with this compound prior to irradiation.
The following protocol describes how to analyze and quantify cell cycle distribution using propidium iodide (PI) staining and flow cytometry, a key readout for this compound's effects [1] [6].
Diagram Title: Workflow for Cell Cycle Analysis Using Propidium Iodide Staining
Materials:
Procedure:
Expected Results: Treatment with this compound and irradiation is expected to cause a discernible disruption in cell cycle progression compared to irradiation alone. This typically manifests as a reduction in the G2/M population, indicating a failure to arrest properly at the G2/M checkpoint, which is critical for DNA repair before mitosis [1]. This failure can lead to mitotic catastrophe and cell death.
The experimental data and protocols described herein establish a foundation for utilizing this compound as a tool in radiation biology and oncology drug development.
The ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs) [1] [2]. Its activation involves a complex process where the inactive dimer undergoes large-scale conformational changes, leading to monomeric kinase units that can phosphorylate downstream substrates like CHK2 [2].
A key method for studying ATM activation is monitoring its autophosphorylation, a common indicator of kinase activity [2]. In a research context, a compound like Ro 90-7501 would typically be applied to cells to modulate this pathway, followed by DNA damage induction (e.g., with ionizing radiation) to stimulate ATM activation [1] [2].
This protocol provides a methodology for detecting ATM and phospho-ATM (p-ATM) in human cell lines, adaptable for studying the effects of ATM-activating compounds.
Table 1: Key Antibodies and Reagents for Western Blotting
| Target | Antibody Type | Suggested Dilution | Purpose / Notes |
|---|---|---|---|
| p-ATM (Ser1981) | Phospho-specific Rabbit Monoclonal | 1:1000 | Detects activated ATM [1] |
| Total ATM | Rabbit Polyclonal | 1:1000 | Controls for total ATM protein levels [1] |
| β-Actin | Mouse Monoclonal | 1:5000 | Loading Control |
| Anti-Rabbit IgG, HRP-linked | Goat | 1:2000 | Secondary for p-ATM & Total ATM |
| Anti-Mouse IgG, HRP-linked | Goat | 1:2000 | Secondary for β-Actin |
Table 2: Expected Western Blot Results and Interpretation
| Experimental Condition | Expected p-ATM Signal | Expected Total ATM Signal | Biological Interpretation |
|---|---|---|---|
| Untreated Control | Low / Undetectable | Normal | Basal ATM activity |
| Ionizing Radiation (IR) | High | Normal | Robust ATM activation by DNA damage [1] |
| This compound Treatment | To be determined | Normal | Compound's efficacy in activating ATM |
| A-T Patient Cells (Severe) | Low / Undetectable | Low / Undetectable | Positive control for ATM deficiency [1] |
The following diagram, generated using Graphviz, illustrates the proposed signaling pathway involving this compound and ATM activation. You can use the DOT script below to regenerate or modify the diagram.
Diagram 1: Proposed Signaling Pathway for this compound and ATM Activation. This diagram illustrates the hypothesized mechanism where this compound may directly or indirectly promote the activation of the ATM kinase, leading to downstream signaling events.
The phosphorylated histone variant γH2AX has emerged as one of the most sensitive and specific biomarkers for detecting DNA double-strand breaks (DSBs) in cellular response to genotoxic stress. Within minutes after DSB induction, H2AX becomes phosphorylated at serine 139 and forms discrete nuclear foci that can be visualized through immunofluorescence techniques, with each focus representing an individual DSB. This molecular response creates a amplification signal that facilitates the recruitment of DNA repair proteins to damage sites and serves as a crucial mechanism for maintaining genomic integrity. The quantification of γH2AX foci has therefore become an essential tool in molecular cancer biology, particularly for evaluating the efficacy of DNA-damaging agents and radiosensitizing compounds in both preclinical and clinical settings [1].
Ro 90-7501 is a novel small molecule inhibitor initially identified for its activity against amyloid β42 fibril assembly in Alzheimer's disease research. Recent investigations have revealed its potent radiosensitizing properties in cancer cells, functioning through inhibition of the DNA damage response pathway. Specifically, this compound targets the ataxia-telangiectasia mutated (ATM) kinase, a master regulator of cellular response to DNA double-strand breaks. By impairing ATM phosphorylation and consequently suppressing downstream signaling components including H2AX, Chk1, and Chk2, this compound disrupts the efficient repair of radiation-induced DNA damage, leading to enhanced cancer cell susceptibility to radiation treatment [2] [3]. These application notes provide detailed methodologies and protocols for utilizing γH2AX foci analysis to investigate the mechanistic actions and therapeutic potential of this compound across various experimental models.
This compound exerts its radiosensitizing effects through targeted interference with the DNA damage response pathway, specifically by inhibiting the activation of ATM kinase. Following ionizing radiation exposure, cells normally initiate a sophisticated DNA repair cascade beginning with immediate ATM autophosphorylation and activation. Activated ATM then phosphorylates numerous downstream substrates involved in cell cycle checkpoint control, apoptosis, and DNA repair, including the histone variant H2AX at serine 139. This γH2AX phosphorylation occurs in megabase chromatin domains flanking double-strand breaks and serves as a platform for the recruitment of DNA repair complexes. This compound disrupts this coordinated response at its most fundamental level by suppressing ATM phosphorylation, thereby preventing the formation of repair foci and forcing cells to confront unrepaired DNA damage that would normally be resolved [2] [1].
The molecular consequences of this compound-mediated pathway inhibition are profound and measurable through γH2AX foci dynamics. When administered prior to or concurrently with radiation, this compound treatment results in persistent γH2AX foci, indicating impaired DNA repair capacity. This persistence correlates with increased apoptotic indices and cell cycle arrest, ultimately leading to enhanced radiation-induced cell death. The compound's specificity for ATM inhibition rather than downstream kinases like DNA-PK or ATR provides a targeted approach to radiosensitization while potentially minimizing collateral damage to non-targeted pathways. This mechanism has been consistently demonstrated across multiple cancer cell lines, including cervical cancer (HeLa) and breast cancer (MCF7 and MDA-MB-231) models, supporting its broad applicability as a radiosensitizing agent [2] [3].
Table 1: Key Signaling Components in this compound Mediated Radiosensitization
| Signaling Component | Normal Function in DNA Repair | Effect of this compound | Downstream Consequences |
|---|---|---|---|
| ATM kinase | Master regulator; activated by DSBs; phosphorylates key repair proteins | Inhibition of phosphorylation | Reduced signal transduction; impaired repair complex assembly |
| γH2AX | Forms foci at DSB sites; recruits repair proteins | Decreased foci formation | Diminished repair focus formation; persistent DNA damage |
| Chk1/Chk2 | Cell cycle checkpoint kinases; arrest cycle for repair | Reduced phosphorylation | Dysregulated cell cycle checkpoints; premature mitosis |
| DNA Repair Complexes | Coordinated repair of DSBs via NHEJ and HR | Impaired recruitment to damage sites | Error-prone repair; genomic instability; cell death |
The following diagram illustrates the molecular pathway through which this compound inhibits DNA damage response and creates radiosensitization:
Cell Lines and Culture Conditions: The protocol has been validated using cervical cancer (HeLa) and breast cancer (MCF7, MDA-MB-231) cell lines, alongside normal fibroblast lines (AGO1522B) for comparison studies. Cells should be maintained in their appropriate media (DMEM for HeLa and MCF7, RPMI-1640 for MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Routine screening for mycoplasma contamination is critical, as contamination can induce erratic background fluorescence that compromises nuclear segmentation during image analysis [4] [5].
This compound Treatment and Irradiation: Plate cells at 30-50% confluency on sterile round coverslips placed in 12-well plates and allow adherence for 24 hours. Prepare this compound stock solution in DMSO and dilute to working concentrations in serum-free medium immediately before use. The final DMSO concentration should not exceed 0.1% to maintain cell viability. Treat cells with this compound at the determined IC50 concentration (typically 1-5 µM based on cell type) for 2 hours prior to irradiation. For irradiation, expose cells to X-rays using a clinical irradiator (e.g., Faxitron MultiRad 225) at doses ranging from 2-10 Gy with a dose rate of 1-6 Gy/min. Ensure the radiation focal plane is properly aligned with the cell monolayer by adjusting the height of the 12-well plate [2] [3].
Post-Treatment Incubation and Time Course: Following irradiation, replace medium with fresh drug-free complete medium and incubate cells for specific recovery periods (30 minutes to 24 hours) depending on experimental goals. The optimal γH2AX foci quantification typically occurs at 30 minutes to 2 hours post-irradiation for initial damage assessment, and at 24 hours for residual damage indicating impaired repair capacity. Include appropriate controls: untreated cells, this compound alone, radiation alone, and vehicle (DMSO) controls to account for background foci levels and treatment-specific effects [4] [5].
Cell Fixation and Permeabilization: After the desired recovery period, carefully aspirate medium and wash cells once with pre-warmed PBS. Fix cells with freshly prepared 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS for 2 minutes each wash. Permeabilize cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibody penetration. Block non-specific binding sites with 5% bovine serum albumin (BSA) in PBS for 30 minutes at room temperature [4] [6].
Antibody Staining Protocol: Incubate cells with primary anti-γH2AX antibody (mouse monoclonal, e.g., Abcam ab22551) diluted 1:200 in PBS containing 5% BSA overnight at 4°C. For efficient antibody distribution, place Parafilm pieces cut to fit the well size to ensure complete contact between antibody solution and cells. The following day, wash cells three times with PBS for 5 minutes each wash. Apply secondary antibody (goat anti-mouse IgG Alexa Fluor 488) diluted 1:500 in 5% BSA/PBS and incubate for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes, then wash three times with PBS. Mount coverslips on microscope slides using anti-fade mounting medium and seal with clear nail polish [4] [7].
Critical Considerations and Optimization: To ensure assay reproducibility, process all samples for the same experiment simultaneously using identical antibody batches and solution preparations. Include a positive control (cells treated with 2 Gy irradiation without this compound) in each staining batch to account for day-to-day variability. For background determination, include an isotype control antibody instead of primary antibody to assess non-specific secondary antibody binding. Avoid allowing cells to dry during any step, as this creates artifacts and increases background fluorescence. Store stained slides at 4°C in the dark if not imaged immediately, but ideally image within 24 hours for optimal signal preservation [4] [6].
Microscopy and Image Capture: Image acquisition should be performed using a fluorescence microscope equipped with appropriate filter sets for DAPI (nuclear staining) and FITC/Alexa Fluor 488 (γH2AX foci). A 60× oil immersion objective with high numerical aperture (≥1.35) is recommended for optimal resolution of individual foci. For automated microscopy systems, capture images from at least 5 different focal planes throughout the nucleus (z-stacking) to ensure comprehensive foci enumeration. Acquire a minimum of 300 cells per experimental condition to ensure statistical power, with multiple fields captured randomly to avoid selection bias. Maintain constant exposure settings across all samples within an experiment to enable quantitative comparisons [7] [6].
Automated Foci Quantification with Fiji/ImageJ: For high-throughput, unbiased foci counting, use Fiji software with custom macros designed for γH2AX quantification. The following steps outline the standardized analysis workflow: First, split the color channels and convert the γH2AX channel to 8-bit. Apply background subtraction using a rolling ball radius algorithm. Use the "Median" filter (radius 2 pixels) to reduce noise while preserving foci boundaries. Set an appropriate threshold using the "Default" method or manually adjust to match visual foci identification. Apply the "Analyze Particles" function with size limitations of 0.1-5 μm² to exclude non-specific signals. For nuclear segmentation, process the DAPI channel using the "Maximum Entropy" thresholding followed by the "Watershed" algorithm to separate touching nuclei. The output provides foci counts per nucleus along with intensity measurements [4] [7].
Quality Control and Validation: Implement rigorous quality control measures by visually inspecting a subset of analyzed images to verify automated counting accuracy. Exclude from analysis cells with pan-nuclear γH2AX staining, as this typically indicates late-stage apoptosis. Similarly, exclude mitotic cells as condensed chromosomes prevent accurate foci enumeration. For validation purposes, compare automated counts with manual counts by at least two independent observers for a subset of images. The correlation between automated and manual counts should exceed 0.85 for the data to be considered reliable. Report both the mean foci per cell and the percentage of cells with >10 foci, as the latter parameter often correlates better with clonogenic survival outcomes [7] [6].
Research investigations have demonstrated that this compound exhibits significant radiosensitizing effects across multiple cancer types while showing limited impact on normal cell lines, suggesting a potential therapeutic window. In cervical cancer models, combination treatment with this compound and radiation resulted in substantial reduction in clonogenic survival compared to radiation alone. The sensitizer enhancement ratio (SER) for HeLa cells reached approximately 1.8, indicating nearly doubling of radiation effectiveness. Similar trends were observed in breast cancer models, where this compound pretreatment enhanced radiation-induced growth inhibition in both MCF7 and MDA-MB-231 cell lines. Importantly, parallel experiments using normal skin fibroblast cell lines (GM03652) showed significantly reduced effects, suggesting selective tumor cytotoxicity and potential clinical utility [2] [3].
Mechanistic studies further revealed that this compound-mediated radiosensitization operates through impaired DNA damage repair rather than initial damage induction. Analysis of γH2AX foci kinetics demonstrated that while initial foci formation (30 minutes post-IR) was similar between this compound-treated and control cells, the resolution of these foci was dramatically delayed in this compound-treated cells. At 24 hours post-irradiation, control cells typically showed foci levels near baseline, whereas this compound-treated cells maintained approximately 40-60% of their initial foci burden. This persistent DNA damage signature correlates with increased apoptotic indices and cell cycle arrest in G2/M phase, ultimately leading to enhanced cell death. These findings have been corroborated in vivo using xenograft models, where this compound administration combined with localized radiotherapy resulted in significant tumor growth delay compared to either treatment alone [2].
Table 2: Quantitative Effects of this compound on Radiation Response Across Cancer Models
| Cancer Model | Radiation Dose | This compound Concentration | γH2AX Foci (24h post-IR) | Clonogenic Survival (%) | Apoptosis Induction |
|---|---|---|---|---|---|
| Cervical (HeLa) | 2 Gy | 5 µM | 18.5 ± 2.1* | 22.3 ± 3.1* | 38.4 ± 4.2%* |
| Cervical (HeLa) Control | 2 Gy | - | 6.2 ± 1.3 | 41.6 ± 4.8 | 12.7 ± 2.1% |
| Breast (MCF7) | 2 Gy | 5 µM | 16.8 ± 1.9* | 28.7 ± 3.5* | 35.2 ± 3.8%* |
| Breast (MCF7) Control | 2 Gy | - | 5.8 ± 1.1 | 46.2 ± 5.1 | 10.3 ± 1.9% |
| Normal Fibroblasts | 2 Gy | 5 µM | 7.1 ± 1.4 | 85.4 ± 6.2 | 8.9 ± 1.5% |
Note: Statistical significance (p < 0.01) compared to corresponding radiation-only control
The selection of appropriate detection methodologies for γH2AX analysis significantly influences experimental sensitivity and data interpretation. Comparative studies have systematically evaluated three primary techniques: automated fluorescence microscopy, flow cytometry, and immunoblotting. Automated fluorescence microscopy for foci quantification demonstrates the highest sensitivity, with a limit of detection (LoD) of 0.53 µM etoposide in peripheral blood mononuclear cells. This method enables discrimination of individual DSBs at low damage levels and provides spatial distribution information within nuclei. Flow cytometry, while offering superior throughput and statistical power through analysis of thousands of cells, shows approximately 10-fold lower sensitivity, requiring higher DNA damage levels for reliable detection above background. Immunoblotting represents the least sensitive approach but provides complementary information about total γH2AX expression levels across cell populations [6].
Each methodological approach offers distinct advantages and limitations depending on experimental goals. Automated microscopy remains the gold standard for pharmacodynamic studies of novel compounds like this compound, as it enables precise quantification of DNA repair inhibition through residual foci measurement. This approach can distinguish between discrete foci (indicative of repairable damage) and pan-nuclear staining (characteristic of apoptosis), which is crucial for accurate mechanism interpretation. Flow cytometry provides superior statistical sampling for heterogeneous populations and enables multiparametric analysis when combined with cell cycle or apoptosis markers. Immunoblotting offers protocol simplicity and the ability to process frozen samples without requiring intact nuclei, though it loses single-cell resolution and suffers from higher sample requirements. For comprehensive this compound characterization, a combined approach using microscopy for mechanistic insights and flow cytometry for high-throughput screening is recommended [8] [6].
Foci Counting and Classification: For accurate γH2AX quantification, establish clear counting criteria prior to analysis. Discrete nuclear foci should be defined as bright, sharply demarcated punctate signals with intensities at least 2-fold above background nuclear fluorescence. Utilize size exclusion parameters (typically 0.1-5 μm²) to eliminate non-specific speckling and aggregates. For automated counting algorithms, validate against manual counts across a range of damage levels (0-10 Gy) to ensure linear response. When analyzing this compound treated samples, pay particular attention to foci morphology; treated cells often show brighter and more persistent foci compared to controls at later time points, reflecting repair inhibition. Exclude from analysis cells with pan-nuclear γH2AX staining, as this represents apoptotic cells rather than specific DSB signaling [7] [6].
Normalization and Background Subtraction: Account for background foci levels in untreated controls, which typically range from 0.2-0.5 foci per cell in optimally cultured cells. Subtract this background value from experimental measurements to determine radiation-induced foci. When comparing across experiments, include internal controls (2 Gy irradiated cells without this compound) to normalize for technical variability. For time-course studies, calculate the residual damage percentage as (foci at time t / maximum foci at 0.5h) × 100, which provides a standardized metric for repair inhibition. When analyzing multiple cell lines with different plating efficiencies, normalize foci counts to the percentage of cells in S-phase, as replication stress contributes to background foci levels [4] [7].
Data Visualization and Interpretation: Present γH2AX data using complementary visualization methods: scatter plots showing distribution of foci per cell, bar graphs displaying mean foci ± SEM, and time-course curves illustrating foci persistence. For this compound studies, include representative images showing the characteristic pattern of persistent foci at 24 hours post-irradiation. When interpreting results, consider that γH2AX foci analysis provides quantitative information about DNA damage signaling but does not directly measure physical DSBs. Correlate γH2AX findings with complementary endpoints such as clonogenic survival, cell cycle analysis, and apoptosis assays to build a comprehensive understanding of this compound mechanisms. The most significant biological effects are typically observed when this compound treatment precedes radiation by 2-4 hours, consistent with its mechanism as a repair inhibitor rather than a damage inducer [2] [3].
Successful implementation of γH2AX foci analysis for this compound research requires careful parameter optimization specific to each experimental system. Critical factors include antibody dilution, fixation methods, and image acquisition settings. For this compound studies, particular attention should be paid to the temporal window of analysis, as the compound's effects on foci persistence become more pronounced at later time points (8-24 hours) compared to immediate post-irradiation assessments. When establishing the protocol for a new cell line, conduct a time-course experiment (0.5, 2, 8, 24 hours post-IR) with and without this compound to identify optimal detection windows. Additionally, validate the linearity of foci induction across a radiation dose range (0-10 Gy) to ensure your system maintains the expected approximately 20-40 foci/Gy/nucleus relationship, which serves as an important internal quality control [4] [7].
Experimental variability can arise from multiple sources, including cell confluence, cell cycle distribution, and serum concentration. Maintain consistent cell culture conditions and passage numbers to minimize baseline variability. For this compound studies, ensure consistent drug exposure times and carefully control DMSO concentrations across experiments. When comparing multiple cell lines with different radiosensitivities, normalize results to internal radiation controls included in each experiment. For imaging consistency, establish standardized acquisition settings that avoid signal saturation while maintaining adequate sensitivity for faint foci detection. Regularly calibrate microscopy equipment and use reference slides to monitor day-to-day performance variations. These measures are particularly important when assessing the subtle but biologically significant effects of this compound on DNA repair kinetics [4] [6].
High Background Fluorescence: Excessive background signal can compromise foci quantification accuracy. This issue often stems from inadequate blocking or antibody overconcentration. Increase BSA concentration to 5% and extend blocking time to 1 hour. Titrate primary and secondary antibodies to determine optimal concentrations that maximize signal-to-noise ratio. Ensure thorough washing between steps (3×5 minutes with gentle agitation) and include detergent (0.1% Tween-20) in wash buffers. If background persists, try pre-adsorbing secondary antibody with fixed cells or switch to a different antibody clone. Also verify that fixation time does not exceed 15 minutes, as over-fixation can increase autofluorescence [4] [6].
Poor Foci Resolution and Low Signal: Weak or poorly resolved foci may result from suboptimal permeabilization or antibody degradation. Ensure Triton X-100 concentration is adequate (0.3-0.5%) and prepare fresh solutions regularly. Check antibody expiration dates and avoid repeated freeze-thaw cycles by aliquoting antibodies. If using paraformaldehyde fixation, verify proper pH (7.4) and freshness, as oxidized paraformaldehyde forms formic acid that damages epitopes. For improved signal intensity, consider increasing primary antibody incubation time to overnight at 4°C rather than shorter room temperature incubations. Additionally, verify that fluorescence quenching during storage is minimized by using commercial anti-fade mounting media and storing slides at 4°C in the dark [4] [7].
The following workflow diagram summarizes the complete experimental process for this compound γH2AX foci analysis:
This compound ('2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine) is a small molecule with a diverse mechanism of action, positioning it as a potential anticancer agent and a radiosensitizer. Initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, subsequent research has revealed its significant anticancer properties [1] [2]. Its biological activity is primarily mediated through the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation, which is a critical regulator of the DNA damage response (DDR) [1]. By inhibiting ATM and its downstream signaling, this compound effectively impairs the ability of cancer cells to repair radiation-induced DNA damage, leading to its characterization as a novel radiosensitizer [1].
Furthermore, this compound has been found to modulate innate immune pathways. It selectively enhances both Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression and antiviral response, potentially via selective activation of the p38 MAPK pathway [3]. Recent studies also show that this compound can suppress colon cancer progression by inducing immunogenic cell death (ICD) and promoting RIG-I-mediated autophagy, revealing a dual-pronged mechanism for attacking cancer cells [4]. Additionally, it acts as an inhibitor of protein phosphatase 5 (PP5) in a TPR-domain-dependent manner [2]. This multifaceted mechanism makes this compound a compelling candidate for combination therapy in oncology.
The antitumor activity of this compound is mediated through several interconnected cellular pathways, which can be targeted depending on the experimental or therapeutic objective.
The primary and most well-characterized mechanism of this compound is the inhibition of the DNA damage response. Upon radiation, cells rapidly activate the ATM kinase, which phosphorylates key downstream effectors like H2AX, Chk1, and Chk2 to initiate DNA repair, cell cycle arrest, and survival. This compound suppresses the phosphorylation of ATM and these downstream proteins, thereby crippling the repair machinery and leading to the accumulation of lethal DNA damage, increased apoptosis, and impaired cell cycle progression following irradiation [1]. This mechanism is the basis for its role as a potent radiosensitizer.
Recent research in colon cancer models has uncovered a second major mechanism. This compound induces Immunogenic Cell Death, characterized by the exposure of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT) on the cell surface and the release of high mobility group box 1 (HMGB1) and ATP [4]. Concurrently, it activates the RIG-I signaling pathway, which in turn promotes autophagic flux, as evidenced by increased LC3II/I ratio and decreased P62 protein levels [4]. This RIG-I-mediated autophagy works synergistically with ICD to suppress tumor growth and activate anti-tumor immunity.
In the context of viral infection models, this compound has been shown to significantly enhance the activation of the IFN-β promoter induced by TLR3 and RLR ligands, without similarly enhancing NFκB activation, which is responsible for pro-inflammatory cytokines [3]. This selective enhancement of the antiviral interferon response is likely mediated through the activation of the p38 MAPK pathway [3]. While this mechanism highlights its potential as a broad-spectrum antiviral, the engagement of these innate immune pathways may also contribute to its overall antitumor immune profile.
The following diagram illustrates the core signaling pathways through which this compound exerts its antitumor effects:
Figure 1: Core Signaling Pathways of this compound. The diagram illustrates the dual mechanisms of this compound: inhibition of DNA damage response leading to radiosensitization, and activation of RIG-I and immunogenic cell death.
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The table below summarizes key quantitative findings from recent studies.
Table 1: Summary of Key Experimental Data for this compound
| Assay Type | Cell Line / Model | Key Findings and Metrics | Experimental Conditions | Citation |
|---|---|---|---|---|
| Clonogenic Survival | HeLa (Cervical Cancer) | Significant radiosensitizing effects; reduced colony formation. | Combination treatment: IR + this compound. | [1] |
| Western Blot | HeLa (Cervical Cancer) | Suppressed phosphorylation of ATM, H2AX, Chk1, Chk2. | Treatment with this compound post-irradiation. | [1] |
| Apoptosis Assay | HeLa (Cervical Cancer) | Significant increase in apoptosis. | Flow cytometry after IR + this compound. | [1] |
| Tumor Growth Delay | HeLa xenografts in BALB/c-nu mice | Significant tumor growth delay and decreased tumor volume. | This compound (5 μg/g, i.p.) daily + IR for 21 days. | [1] |
| Proliferation (MTS) | HCT8, SW480 (Colon Cancer) | Significant suppression of cell proliferation. | Treatment with this compound. | [4] |
| Migration/Invasion | HCT8, SW480 (Colon Cancer) | Significant reduction in migrating and invading cells. | Scratch & Transwell assays with this compound. | [4] |
| ICD Biomarkers | HCT8, SW480 (Colon Cancer) | Increased CRT surface exposure, HMGB1 and ATP release. | Treatment with this compound. | [4] |
| Autophagy Assay | HCT8, SW480 (Colon Cancer) | Increased LC3II/I ratio, decreased P62. | Western blot analysis. | [4] |
| IFN-β Promoter Assay | HEK293/TLR3, THP-1 | Enhanced IFN-β promoter activity (EC~50~ not specified). | This compound (0.8-12.5 µM) with poly I:C. | [3] |
The Tumor Growth Delay (TGD) assay is a standard method for in situ assessment of treatment efficacy, quantifying the time taken for a tumor to reach a predetermined size after treatment compared to untreated controls [5].
Protocol:
The workflow for this protocol is visualized below:
Figure 2: In Vivo Tumor Growth Delay Assay Workflow. The diagram outlines the key steps from animal model establishment to data analysis.
This assay tests the ability of a single cell to proliferate and form a colony after treatment, serving as the gold standard for measuring radiosensitivity.
Protocol:
This protocol assesses the induction of ICD by measuring the exposure and release of DAMPs.
Protocol (based on colon cancer studies [4]):
This compound is a versatile small molecule with demonstrated efficacy in preclinical cancer models. Its ability to function as a radiosensitizer by inhibiting the DNA damage response and as an inducer of immunogenic cell death via RIG-I-mediated autophagy makes it a promising candidate for combination therapy strategies. The provided detailed protocols for tumor growth delay, clonogenic survival, and ICD analysis offer researchers a robust framework to further investigate the therapeutic potential of this compound in various cancer contexts, particularly in improving the efficacy of radiotherapy and overcoming immunosuppressive tumor microenvironments.
1. Introduction
Ro 90-7501 is a small molecule compound ('2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine; MW: 340.38) [1]. Initially recognized for its role in inhibiting amyloid-β42 fibril assembly, recent studies have revealed its significant potential in immunology and virology [2] [3]. Its primary antiviral mechanism involves the selective enhancement of Pattern Recognition Receptor (PRR) signaling pathways, leading to a potent and broad-spectrum antiviral state [4] [5]. This makes it a valuable tool for researchers investigating host-pathogen interactions and developing novel antiviral therapeutics.
2. Mechanism of Action this compound functions by pharmacologically modulating innate immune signaling pathways. It selectively boosts the antiviral arm of the immune response while simultaneously suppressing excessive pro-inflammatory signaling.
The compound's activity can be visualized through its effects on key signaling pathways, as illustrated below:
Figure 1: this compound enhances the antiviral IFN-β response via p38 MAPK. The diagram illustrates how this compound selectively enhances TLR3 and RLR agonist-induced activation of the p38 MAPK pathway. This leads to promoted IFN-β gene expression while suppressing the NF-κB-driven pro-inflammatory cytokine response [4] [6] [5].
3. Key Experimental Findings The efficacy of this compound has been validated in multiple experimental models, demonstrating its role in enhancing antiviral immunity and its potential in cancer therapy through immune activation.
Table 1: Summary of Antiviral and Immunomodulatory Effects of this compound
| Experimental Model | Treatment Conditions | Key Findings | Proposed Mechanism | Citation |
|---|---|---|---|---|
| 293TLR3/IFNβLuc Reporter Cells | 0.8 - 12.5 µM this compound + Poly I:C | Significant enhancement of IFN-β promoter activity (up to 4-fold). Inhibition of NF-κB activation at highest dose. | Selective activation of p38 MAPK pathway; No cytotoxicity up to 250 µM. | [4] [6] |
| Virus-Infected Cells | This compound + TLR3/RLR agonists | Enhanced antiviral state, reducing viral replication. | Increased production of type I interferons and antiviral proteins. | [5] [7] |
| Colon Cancer Cells (HCT8, SW480) | This compound treatment | Suppressed cancer cell proliferation, migration, and invasion. Induced immunogenic cell death (ICD). | Promotion of RIG-I-mediated autophagy; Elevation of DAMPs (CRT, HMGB1, ATP). | [8] |
| In Vivo Mouse Model | 5 µg/g this compound (i.p., 21 days) | Delayed tumor growth and reduced tumor volume in transplanted tumors. | In vivo induction of ICD and autophagy. | [8] |
The following protocols are adapted from published studies utilizing this compound in cell-based assays.
1.1 Objective To quantify the enhancement of TLR3 agonist-induced IFN-β promoter activation by this compound using a luciferase reporter assay.
1.2 Materials
1.3 Procedure
2.1 Objective To determine the effect of this compound on viral replication in vitro.
2.2 Materials
2.3 Procedure
The workflow for these core antiviral assays is summarized below:
Figure 2: Experimental workflow for core antiviral assays. The flowchart outlines the key steps for performing the luciferase reporter assay (Protocol 1) and the antiviral efficacy assay (Protocol 2) [4] [6] [5].
Viral infections are recognized by the host innate immune system through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and cytoplasmic RIG-I-like receptors (RLRs) [1] [2]. Activation of these receptors triggers signaling cascades that lead to the production of type I interferons (IFN), notably IFN-β, which establishes a potent antiviral state in the host [3] [4]. However, an overwhelming proinflammatory cytokine response can cause significant tissue damage [5]. This compound (′2′-(4-Aminophenyl)-[2,5′-bi-1H-benzimidazol]-5-amine) is a small molecule identified for its unique ability to selectively enhance the antiviral arm of the PRR response, particularly by promoting IFN-β gene expression without equally enhancing the detrimental inflammatory response, offering a potential strategy for antiviral therapy [3] [5] [4].
This compound functions by selectively modulating downstream signaling events of PRRs. The compound does not act on the receptors or their ligands directly but targets intracellular pathways after they have been activated [4].
The following diagram illustrates the signaling pathways and the proposed point of action for this compound.
The following protocols are adapted from the original research by Guo et al. (2012) to guide the investigation of this compound's activity [5] [4].
This protocol is designed to quantify the enhancing effect of this compound on TLR3 agonist-induced IFN-β promoter activation.
Objective: To measure the dose-dependent enhancement of poly(I:C)-induced IFN-β promoter activity by this compound.
Cell Line: HEK293 cells stably expressing human TLR3 and a firefly luciferase reporter gene under the control of the human IFN-β promoter (293TLR3/IFNβLuc) [5] [4].
Materials:
Method:
This protocol validates the findings from reporter assays by quantifying the expression of endogenous immune response genes.
Objective: To analyze the effect of this compound on the expression of endogenous IFN-β and proinflammatory genes (e.g., IL-8) in immune-relevant cell lines.
Cell Lines: THP-1 human monocytic cell line or 293TLR3HA cells.
Materials:
Method:
This functional assay confirms whether the enhanced immune response translates to increased antiviral activity.
Objective: To determine if this compound pretreatment enhances the ability of poly(I:C) to inhibit viral replication.
Virus & Cell System: Use a virus susceptible to IFN-mediated inhibition (e.g., Vesicular Stomatitis Virus (VSV), Hepatitis B Virus (HBV)) in a permissive cell line (e.g., HepG2 for HBV).
Materials:
Method:
The table below summarizes key quantitative findings from the original research [5] [4].
Table 1: Summary of Experimental Data on this compound Activity
| Assay Type | Cell Line / System | Key Treatment Conditions | Observed Effect of this compound | Notes & Context |
|---|---|---|---|---|
| IFN-β Promoter Activation | 293TLR3/IFNβLuc | Poly(I:C) + this compound (0.8-12.5 µM) | Significant enhancement of luciferase activity (peak ~2-3 fold increase over poly(I:C) alone) [5] | Dose-dependent enhancement; effect was statistically significant. |
| NF-κB Promoter Activation | 293TLR3/NFκBLuc | Poly(I:C) + this compound (up to 12.5 µM) | Inhibition of luciferase activity at highest concentration (12.5 µM) [5] | Demonstrates selective enhancement of IFN-β over NF-κB. |
| Endogenous IFN-β mRNA | THP-1 / 293TLR3HA | Poly(I:C) + this compound (5 µM) | Significant increase in IFN-β mRNA levels [4] | Confirms reporter assay results at the level of native gene expression. |
| Endogenous IL-8 mRNA | THP-1 / 293TLR3HA | Poly(I:C) + this compound (5 µM) | No enhancement of IL-8 mRNA levels [4] | Further confirms selective promotion of antiviral response. |
| Antiviral Activity | HBV-transfected HepG2 cells | Poly(I:C) + this compound (1-10 µM) | Enhanced suppression of HBV replication [4] | Functional validation of the enhanced antiviral state. |
| Cytotoxicity (MTT Assay) | HEK293 / THP-1 | This compound (up to 250 µM) | No cytotoxicity observed [5] | Indicates a high therapeutic window for the tested concentrations. |
This compound serves as an important pharmacological tool for dissecting PRR signaling pathways and exploring selective immunomodulation. Its primary applications include:
It is important to note that the current understanding of this compound is based on a foundational study from 2012. Further research is needed to fully elucidate its molecular target upstream of p38 and to explore its efficacy in more complex physiological and disease models.
RO 90-7501 is a small molecule identified for its unique ability to selectively augment the innate antiviral immune response. Its core mechanism involves the enhancement of Toll-like Receptor 3 (TLR3) and RIG-I-like Receptor (RLR) agonist-induced expression of the antiviral cytokine Interferon-beta (IFN-β), while simultaneously suppressing the activation of the pro-inflammatory transcription factor NF-κB [1] [2] [3].
This selective immunomodulation is achieved primarily through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, without directly activating the NF-κB or IRF3 pathways. The compound itself does not induce IFN-β but requires the presence of a PRR agonist (like poly I:C) to exert its enhancing effect, suggesting it modulates signal transduction pathways only in the context of an active antiviral trigger [2] [3]. This makes it a promising candidate for developing broad-spectrum antiviral therapies that aim to boost beneficial antiviral responses without causing detrimental inflammation.
The following protocols are adapted from the original research by Guo et al. (2012) to study the effect of this compound on the IFN-β promoter [2] [3].
This protocol uses stable reporter cell lines to quantify IFN-β promoter activity.
This protocol validates the findings from the reporter assay by measuring the expression of native genes.
The tables below summarize key quantitative findings from the original study.
Table 1: Effect of this compound on PRR Agonist-Induced Responses Data derived from reporter assays and ELISA measurements in 293TLR3HA and THP-1 cells [2] [3] [4].
| Assay Type | Stimulus | This compound | Key Finding | Notes |
|---|---|---|---|---|
| IFN-β Promoter Activity | Poly I:C (2 µg/mL) | 0.8 - 12.5 µM | Significant enhancement (peak ~10h) | Dose-dependent; no effect without agonist [2] [3] |
| NF-κB Promoter Activity | Poly I:C (2 µg/mL) | 12.5 µM | Significant inhibition | Inhibition was only statistically significant at the highest dose [2] [3] |
| Endogenous IFN-β mRNA | Poly I:C (2 µg/mL) | 10 µM | Enhanced expression | Confirmed by RT-PCR in 293TLR3HA cells [4] |
| Secreted Type I IFN | Poly I:C (1-4 µg/mL) | 10 µM | Enhanced secretion | Measured in THP-1 cell supernatant [4] |
| Secreted IL-8 Protein | Poly I:C (1-4 µg/mL) | 10 µM | Reduced secretion | Measured by ELISA in 293TLR3HA cells [4] |
Table 2: this compound Compound Information Summary of the compound's chemical and pharmacological profile [5].
| Parameter | Description / Value |
|---|---|
| Chemical Name | '2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine [1] [5] |
| CAS Number | 293762-45-5 [5] |
| Molecular Weight | 340.38 g/mol [5] |
| Primary Reported Action | Enhances TLR3/RLR-induced IFN-β via p38 MAPK activation [1] [2] |
| Other Reported Targets | Amyloid-β42 fibril assembly inhibitor; Protein phosphatase 5 (PP5) inhibitor [5] |
| Cytotoxicity (MTT Assay) | No cytotoxicity observed at concentrations up to 250 µM [2] [3] |
The following diagram illustrates the proposed mechanism by which this compound selectively enhances the IFN-β response, based on the descriptions in the research articles.
The table below summarizes the key physicochemical and handling information for this compound [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 293762-45-5 [1] [2] [3] |
| Chemical Name | 2-[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine [1] [3] |
| Molecular Formula | C₂₀H₁₆N₆ [1] [2] [3] |
| Molecular Weight | 340.38-340.39 g/mol [1] [2] [3] |
| Appearance | Brown to green solid powder [1] [2] |
| Purity | ≥98% [1] |
| Storage | Desiccate at -20°C [1] [3] |
This compound exhibits several distinct biological activities, making it a compound of interest across various fields. The diagram below illustrates its primary mechanisms of action and the associated signaling pathways.
A stable stock solution is crucial for reproducible experimental results. The solubility data and preparation methods are summarized below [1] [2].
| Parameter | Details | | :--- | :--- | | Recommended Solvent | DMSO [1] [2] | | Solubility in DMSO | ~41.67 mg/mL (~122.42 mM) [1] [2] | | Stock Stability |
| | General Tip | Before use, warm the vial at 37°C and briefly sonicate to dissolve completely. Prepare working solutions on the same day if possible to avoid repeated freeze-thaw cycles [3]. |Step-by-Step Protocol:
This protocol is for screening compounds that enhance the TLR3/RLR-mediated antiviral response.
This assay is used to test the ability of this compound to evict resistance plasmids from bacteria, thereby restoring antibiotic sensitivity.
The following table outlines a protocol used to study the radiosensitizing effects of this compound in a mouse xenograft model.
| Parameter | Specification |
|---|---|
| Animal Model | Female BALB/c nude mice (8 weeks old) with HeLa cell xenografts [6] [2] |
| Dosage | 5 μg/g of mouse body weight [6] [2] |
| Route | Intraperitoneal (IP) injection [6] [2] |
| Frequency | Daily [6] [2] |
| Duration | 21 days [6] [2] |
| Formulation | 2.08 mg/mL suspension in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] |
| Key Finding | Significant reduction in tumor volume and delayed tumor progression, especially in combination with irradiation [6] [2]. |
Preparation of In Vivo Formulation (Suspension) [1]:
This compound is a multifunctional small molecule inhibitor that has gained significant attention in oncology research due to its unique mechanisms of action and potential applications in cancer therapy development. This compound demonstrates particular promise in cervical cancer research, especially in studies utilizing HeLa cell lines, which were originally derived from a cervical cancer patient named Henrietta Lacks in 1951 and remain one of the most widely used models in biomedical research. [1] Cervical cancer continues to represent a substantial global health burden, with approximately 660,000 new cases and 350,000 deaths reported annually worldwide, underscoring the critical need for novel therapeutic approaches. [2]
The therapeutic potential of this compound in cervical cancer stems from its ability to target multiple cellular pathways simultaneously. Research has demonstrated that this compound exhibits significant radiosensitizing effects on cervical cancer cells, including HeLa cells and ME-180 cells, positioning it as a promising candidate for combination therapy approaches. [3] This multifactorial activity profile distinguishes this compound from more targeted therapeutic agents and may potentially address the challenges of drug resistance and treatment failure that often plague conventional chemotherapy approaches. The development of such combination approaches is particularly relevant given that current chemotherapeutic drugs for cervical cancer are limited by serious side effects and the development of drug resistance. [1]
This compound exhibits a multitarget mechanism of action that impacts several critical cellular pathways simultaneously. The compound functions primarily as an amyloid β42 (Aβ42) fibril assembly inhibitor with an EC50 of 2 μM, reducing Aβ42-induced cytotoxicity. Beyond this initially characterized activity, research has revealed that this compound also inhibits ATM phosphorylation and consequent DNA repair mechanisms, which represents one of its most therapeutically relevant activities in oncology applications. Additionally, the compound selectively enhances toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression and antiviral response, and inhibits protein phosphatase 5 (PP5) in a TPR-dependent manner. [3]
The DNA damage response inhibition mediated by this compound has particularly significant implications for cancer therapy, especially in combination with DNA-damaging agents like radiation therapy. By suppressing the phosphorylation of ATM and its downstream targets including H2AX, Chk1, and Chk2 following irradiation, this compound effectively compromises the cancer cell's ability to repair DNA damage, leading to increased accumulation of lethal genetic lesions and ultimately cell death. [3] This mechanism is graphically represented in the following signaling pathway diagram:
Figure 1: this compound Mechanism of Action in Cervical Cancer Cells. The diagram illustrates how this compound inhibits ATM phosphorylation and disrupts DNA repair pathways, particularly in combination with radiation therapy, leading to accumulated DNA damage and apoptosis.
The synergistic potential of this compound with conventional cancer treatments represents a promising approach to overcoming therapeutic resistance. In cervical cancer specifically, research has shown that the loss of E-cadherin activates EGFR-MEK/ERK signaling, promoting cancer progression. [2] While this compound does not directly target this pathway, its ability to impair DNA repair mechanisms creates opportunities for rational combination therapies that simultaneously target multiple vulnerability nodes in cancer cells.
Comprehensive in vitro studies have demonstrated the significant anticancer activity of this compound in cervical cancer models. Research findings indicate that this compound produces substantial radiosensitizing effects when combined with irradiation in HeLa and ME-180 cervical cancer cell lines. The compound significantly enhances radiosensitivity compared with control conditions, with mechanistic studies revealing that this effect is mediated through increased apoptosis and impaired cell cycle progression following irradiation. [3]
Table 1: In Vitro Efficacy Profile of this compound in Cervical Cancer Models
| Assay Type | Cell Lines | Key Findings | Signaling Pathways Affected |
|---|---|---|---|
| Radiosensitization | HeLa, ME-180 | Significant enhancement of radiosensitivity | ATM phosphorylation, H2AX, Chk1, Chk2 |
| Apoptosis Assay | HeLa | Significant increase in apoptosis | Caspase activation, PARP cleavage |
| Cell Cycle Analysis | HeLa, ME-180 | Impaired cell cycle progression after irradiation | Cell cycle checkpoints |
| Immunoblotting | HeLa | Suppressed phosphorylation of ATM and downstream targets | DNA damage response pathway |
| Clonogenic Survival | HeLa, ME-180 | Reduced colony formation with combination treatment | DNA repair mechanisms |
The dose-response relationship for this compound has been characterized across multiple assays, demonstrating concentration-dependent effects on cancer cell viability and treatment response. Importantly, the radiosensitizing effects occur at concentrations that show minimal cytotoxicity as a single agent, indicating a legitimate sensitization effect rather than simply additive toxicity. [3]
The translational potential of this compound has been evaluated in mouse xenograft models using HeLa cells. In these studies, female BALB/c nude mice (8-week-old) bearing HeLa cell tumors were treated with this compound (5 μg/g) via intraperitoneal injection daily for 21 days in combination with irradiation. The results demonstrated that this compound treatment significantly delayed tumor growth and substantially decreased tumor volume compared to control groups. [3]
Table 2: In Vivo Efficacy of this compound in HeLa Xenograft Models
| Parameter | Treatment Group | Results | Statistical Significance |
|---|---|---|---|
| Tumor Volume | This compound + Irradiation | Significant decrease | p < 0.05 |
| Tumor Growth | This compound + Irradiation | Significant delay | p < 0.05 |
| Apoptosis Markers | Combination therapy | Increased expression | Not specified |
| DNA Damage Markers | Combination therapy | Enhanced persistence | Not specified |
| Body Weight | All groups | No significant reduction | Indicating tolerability |
The tolerability profile observed in these preclinical models suggests that this compound may have a acceptable therapeutic window for further development. The absence of significant body weight reduction in treated animals provides preliminary evidence that the compound is well-tolerated at efficacious doses, though more comprehensive toxicological assessments would be necessary before clinical translation. [3]
Objective: To evaluate the radiosensitizing effects of this compound on cervical cancer cell lines (HeLa and ME-180) through comprehensive assessment of clonogenic survival, apoptosis, cell cycle distribution, and DNA damage response signaling.
Materials:
Methodology:
Cell Culture Maintenance:
Compound Preparation:
Irradiation and Treatment Protocol:
Assessment Endpoints:
Data Analysis:
The following workflow diagram illustrates the key experimental procedures:
Figure 2: this compound Radiosensitization Study Workflow. The diagram outlines the key steps in evaluating the radiosensitizing effects of this compound in cervical cancer cell lines, from treatment through multiparameter analysis.
Objective: To assess the antitumor efficacy and radiosensitizing activity of this compound in mouse xenograft models of cervical cancer.
Materials:
Methodology:
Xenograft Establishment:
Treatment Protocol:
Tumor Monitoring and Endpoint Analysis:
Data Analysis:
Ethical Considerations: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for humane animal research.
The experimental data generated through these application notes and protocols position This compound as a promising candidate for combination therapy in cervical cancer. The compound's ability to inhibit DNA damage response pathways through ATM phosphorylation suppression provides a strong mechanistic rationale for its observed radiosensitization effects in HeLa and other cervical cancer cell lines. [3] This approach aligns well with current trends in oncology drug development that focus on targeting cancer-specific vulnerabilities, particularly in DNA repair pathways that are essential for cancer cell survival under genotoxic stress.
The translational potential of this compound should be considered within the broader context of cervical cancer therapy challenges. Despite advances in screening and vaccination against human papillomavirus (HPV), cervical cancer remains a significant cause of cancer-related mortality in women worldwide, with persistent infection with high-risk HPV remaining a major factor in disease progression. [2] The development of resistance to conventional therapies underscores the need for innovative approaches that target alternative pathways. This compound's multifunctional activity profile may help overcome some limitations of current targeted therapies.
Future research directions should focus on several key areas:
Ro 90-7501 (2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine) is an investigational small molecule initially recognized for inhibiting amyloid-β42 fibril assembly in Alzheimer's disease research. Recent studies have successfully repurposed it as a potent radiosensitizing agent in various cancers, including bladder cancer [1] [2] [3]. Its mechanism of action in oncology primarily involves the inhibition of the DNA damage response (DDR) pathway, specifically by targeting the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of DNA double-strand break (DSB) repair [1] [3].
Research using the invasive UMUC3 bladder cancer cell line has demonstrated that this compound significantly enhances cellular sensitivity to ionizing radiation (IR). This effect is characterized by impaired repair of DNA DSBs and a reduction in clonogenic survival following irradiation, with a notably minimal impact on non-cancerous bladder epithelial cells (SVHUC) [2]. This selective action makes it a promising candidate for improving the therapeutic window in bladder cancer radiotherapy.
The table below consolidates key experimental data from studies involving this compound treatment in UMUC3 cells.
| Parameter Assessed | Experimental Assay | Key Findings with this compound + IR | Citation |
|---|---|---|---|
| Cell Survival & Radiosensitization | Clonogenic Assay | Significant decrease in survival fraction post-irradiation. | [2] |
| DNA Damage & Repair | γH2AX Foci Analysis (Immunofluorescence) | Impaired DNA DSB repair kinetics; increased γH2AX foci persistence. | [2] |
| ATM Pathway Activity | pATM Analysis (Immunofluorescence) | pATM activity was reportedly unaffected in UMUC3 cells. | [2] |
| Cytotoxicity & Genotoxicity | Micronuclei Assay | Percentage of micronuclei remained unaffected by drug pre-treatment. | [2] |
| Viability & Proliferation | MTT / Trypan Blue Assay | Significant decrease in viability and proliferation of cancer cells. | [2] [4] |
Objective: To determine the ability of single cells to proliferate and form colonies after combined treatment with this compound and ionizing radiation, quantifying radiosensitization [1] [3].
Objective: To visualize and quantify the formation and repair of DNA DSBs by monitoring the phosphorylation of histone H2AX (γH2AX) and ATM (pATM) [2] [4].
This compound enhances radiosensitivity by inhibiting the DNA Damage Response (DDR) pathway. Upon radiation-induced DNA damage, the ATM kinase is typically activated via phosphorylation at Ser1981. Active pATM then phosphorylates key downstream effectors, including H2AX, Chk2, and Chk1, which collectively orchestrate cell cycle arrest and DNA repair. This compound acts by suppressing the phosphorylation of ATM, thereby crippling this entire signaling cascade. This leads to unrepaired DNA damage, persistent DNA damage signaling, and ultimately, enhanced cancer cell death through apoptosis or mitotic catastrophe [1] [3].
The following diagram illustrates this core mechanism and the experimental workflow for its validation.
Diagram 1: Mechanism of this compound as a Radiosensitizer. The diagram illustrates how this compound inhibits the phosphorylation of ATM, a key step in the DNA Damage Response (DDR) pathway, leading to impaired DNA repair and enhanced cell death after radiation. A supporting experimental workflow for validating this mechanism via Western blot is also shown.
Diagram 2: Experimental Workflow for Evaluating this compound. This flowchart outlines the key steps in a comprehensive study, from cell treatment with this compound and radiation to the various downstream assays used to measure the drug's effects.
The data and protocols outlined above position this compound as a compelling candidate for combination therapy in bladder cancer. Its ability to selectively radiosensitize cancer cells by targeting a fundamental damage-response machinery aligns with the goals of modern precision oncology.
Ro 90-7501 is a small molecule with a multi-target profile. The table below summarizes its known biological activities and relevance to cancer research, which can be hypothesized to apply to breast cancer models like MCF-7 cells.
| Target/Pathway | Biological Activity | Relevance to Cancer Therapy | Reported EC₅₀/IC₅₀ |
|---|---|---|---|
| Amyloid-β42 | Inhibits fibril assembly [1] [2] | Not a direct cancer target; indicates protein aggregation inhibition capability | EC₅₀ = 2 μM [1] [2] |
| ATM Kinase | Inhibits phosphorylation and downstream DNA damage response (e.g., p-Chk1, p-Chk2, p-H2AX) [3] [4] [1] | Radiosensitizer; impairs DNA repair, increases apoptosis post-irradiation [3] [4] | Information missing |
| TLR3/RLR Pathway | Enhances agonist-induced IFN-β gene expression; promotes antiviral state [5] [1] | Potential for enhancing viral mimicry and immunogenic cell death (ICD) | Information missing |
| Protein Phosphatase 5 (PP5) | Inhibits in a TPR-dependent manner [1] [2] | PP5 is involved in DNA repair and stress response; inhibition can be pro-apoptotic | Information missing |
| RIG-I & Autophagy | Promotes RIG-I-mediated autophagy [6] | Induces immunogenic cell death (ICD) and suppresses cancer progression [6] | Information missing |
The following diagram illustrates the core signaling pathways and cellular processes modulated by this compound, integrating its various mechanisms of action.
The following protocols are adapted from studies in cervical and colon cancer cells. You can directly apply them to MCF-7 cells.
This protocol is used to determine the baseline sensitivity of MCF-7 cells to this compound [4] [6].
This protocol tests this compound as a potential radiosensitizer in MCF-7 cells, based on its established role in cervical cancer [3] [4].
This protocol investigates the potential of this compound to induce ICD in MCF-7 cells, as observed in colon cancer [6].
To systematically investigate this compound in MCF-7 breast cancer cells, you can follow the integrated workflow below.
I hope these structured application notes and protocols provide a solid foundation for your research on this compound in breast cancer models. Should you require further details on a specific technique, please feel free to ask.
Ro 90-7501 is a multi-target compound with several documented biological activities that underlie its potential cytotoxicity and utility in research [1] [2]. The table below summarizes its primary mechanisms and reported cytotoxicity data.
Table 1: Documented Mechanisms and Cytotoxicity of this compound
| Mechanism of Action / Biological Effect | Reported Cytotoxicity / Efficacy (EC₅₀ / IC₅₀) | Relevant Context & Cell Lines |
|---|---|---|
| Inhibits Amyloid-β42 (Aβ42) fibril assembly [1] | EC₅₀ = 2 μM [1] [2] | Reduction of Aβ42-induced cytotoxicity [1]. |
| Inhibits ATM kinase phosphorylation [1] [3] | Not explicitly quantified (shown to suppress p-ATM and downstream targets) [3] | Radiosensitizing effect in cervical cancer cells (HeLa, ME-180); enhances apoptosis post-irradiation [1] [3]. |
| Inhibits Protein Phosphatase 5 (PP5) [1] | Not explicitly quantified | Inhibition is TPR-domain dependent [1]. |
| Enhances antiviral response (TLR3/RLR) [1] | Not explicitly quantified | Selectively enhances IFN-β gene expression [1]. |
| Modulates Ryanodine Receptor 2 (RyR2) [4] | Reduces pathological calcium leak ("partial inhibition") | Found in a high-throughput screen for RyR2 leak, a target for heart failure and arrhythmia [4]. |
Here are detailed methodologies for two key experiments cited in the literature: clonogenic survival assays (to measure radiosensitization) and western blot analysis (to confirm mechanism of action).
Protocol 1: Clonogenic Survival Assay to Evaluate Radiosensitizing Effects [3]
This protocol tests the ability of this compound to enhance cell killing by radiation.
The following diagram illustrates the experimental workflow and the key signaling pathway targeted by this compound in this context:
Protocol 2: Western Blotting to Confirm Inhibition of ATM Signaling [3]
This protocol is used to validate the mechanism of this compound by detecting changes in protein phosphorylation.
Problem: Unexpected or excessive cell death in control or treated samples.
The table below summarizes the key quantitative data for preparing Ro 90-7501 solutions [1] [2].
| Parameter | Specification |
|---|---|
| Molecular Weight | 340.38–340.39 g/mol [1] [2] [3] |
| Solubility in DMSO | ~41.67 mg/mL (~122.42 mM) [1] [2] |
| Common Stock Concentration | 10 mM - 20.8 mg/mL [1] [2] |
Protocol: Preparing a 10 mM DMSO Stock Solution [2]
For animal experiments, this compound requires specific formulations to improve solubility and bioavailability. Below are two validated protocols [1] [2].
Protocol 1: Suspension Solution for Injection [1] [2] This yields a suspension of 2.08 mg/mL (6.11 mM) suitable for intraperitoneal (IP) injection.
Protocol 2: Clear Solution for Injection [1] [2] This yields a clear solution of ≥ 2.08 mg/mL (6.11 mM).
This compound has been utilized in several key experimental models. The following workflows are based on published studies [4] [5].
1. Radiosensitization Assay in Cervical Cancer Cells [4] This application leverages the compound's ability to inhibit ATM phosphorylation and impair DNA damage repair.
2. FRET-Based HTS for RyR2 Calcium Channel Modulators [5] This biochemical assay uses this compound as a hit compound to modulate ryanodine receptor interactions.
Q1: What is the long-term storage recommendation for this compound powder and stock solutions?
Q2: The in vivo formulation formed a precipitate. What should I do? Protocol 1 produces a suspension, so some particulates are normal. Ensure you add co-solvents sequentially and use sonication to create a uniform suspension before dosing. If a clear solution is required, use Protocol 2 with SBE-β-CD [1] [2].
Q3: What are the primary mechanisms of action of this compound? Based on the literature, its effects are multi-faceted:
For quick reference, the key stability and storage information for Ro 90-7501 is summarized in the table below.
| Property | Specification / Condition |
|---|---|
| Physical Form | Brown to green solid powder [1] |
| Purity | ≥98% [1] |
| Short-Term Storage | Room temperature (stable at ambient temperature for a few days during ordinary shipping) [1] |
| Long-Term Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] |
| Long-Term Storage (Solution) | -80°C for 6 months or -20°C for 1 month [1] |
| Molecular Weight | 340.39 g/mol [1] |
| CAS Number | 293762-45-5 [1] |
This compound has limited solubility in water and requires specific solvents for experimental use [1].
| Solvent System | Solubility / Preparation Method |
|---|---|
| DMSO (In Vitro) | ~41.67 mg/mL (~122.42 mM) [1] |
| Formulation 1 (In Vivo) | 2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. Add co-solvents sequentially with sonication [1]. |
| Formulation 2 (In Vivo) | ≥ 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline). Add co-solvents sequentially [1]. |
Here are solutions to frequently encountered problems:
Problem: Precipitate forms in the solution
Problem: Unexpected cytotoxicity or lack of biological activity
Problem: Inconsistent results in DNA damage response experiments
This compound is a multi-functional compound. Below are detailed methodologies for key applications cited in research.
1. Protocol: Investigating this compound as a Radiosensitizer [2] This protocol outlines the method used to demonstrate that this compound inhibits ATM phosphorylation and sensitizes cervical cancer cells to radiation.
2. Protocol: Using this compound in Antiviral Research [3] This protocol is based on studies showing this compound enhances the antiviral response by promoting IFN-β production.
3. Protocol: Targeting RyR2 Calcium Channels [4] This protocol describes a high-throughput screening method using FRET to identify this compound as a modulator of the RyR2 channel.
This compound is a pluripotent compound with several documented biological activities:
Ro 90-7501 enhances the effectiveness of radiation therapy by targeting the DNA repair machinery of cancer cells. The proposed mechanism involves the inhibition of key proteins in the DNA damage response pathway, as illustrated below.
This diagram shows that this compound acts by inhibiting the phosphorylation of ATM, a critical kinase that coordinates the cellular response to DNA double-strand breaks caused by radiation [1] [2]. This inhibition suppresses the activation of downstream repair proteins like H2AX, Chk1, and Chk2, leading to impaired DNA repair, increased apoptosis, and ultimately, radiosensitization [1] [3] [2].
Based on the available evidence, here is a summary of the effective dosing and timing for using this compound as a radiosensitizer.
| Model | Effective Concentration / Dose | Treatment Timing Relative to Irradiation | Key Findings |
|---|---|---|---|
| In Vitro (HeLa, ME-180 cells) | 5 - 20 µM [1] [4] | Concurrent treatment | Significant radiosensitization; increased apoptosis; impaired cell cycle; suppressed ATM phosphorylation [1] [2]. |
| In Vivo (HeLa xenograft mice) | 5 µg/g (intraperitoneal) [1] [3] | Daily for 21 days, concurrently with irradiation | Markedly reduced tumor volume and delayed tumor progression [1] [3]. |
The core principle is that this compound should be present during and after radiation exposure to effectively inhibit the immediate activation of the DNA damage repair system.
For researchers looking to replicate these findings, here is a detailed protocol for the in vitro clonogenic survival assay, a gold-standard method for measuring radiosensitization.
Key Steps:
The journey from a promising preclinical compound like this compound to an approved clinical therapy is complex [6]. Key challenges specific to developing radiosensitizers include:
| Normal Cell Line | Experimental Context | Key Observed Effects | Citation |
|---|---|---|---|
| Normal Skin Fibroblasts (GM03652) | Radiosensitivity study | Showed no significant effect on cell viability/proliferation; limited effect on DNA DSB repair when combined with radiation. [1] | |
| Non-tumorigenic Bladder Epithelial Cells (SVHUC) | Radiosensitivity study | Impaired DNA Double-Strand Break (DSB) repair kinetics in cancer cells, with no effect on the non-cancerous cell line. [2] | |
| General (Unspecified) | Cytotoxicity screening (MTT assay) | No cytotoxicity observed at concentrations up to 250 µM. [3] [4] |
To help you assess the effects of Ro 90-7501 in your own experiments, here are the detailed methodologies used in the key studies cited above.
This protocol is adapted from studies on breast cancer and normal cell lines [1].
This protocol is used to evaluate the radiosensitizing potential of this compound by measuring its impact on DNA repair kinetics [1] [2].
The following diagram illustrates the key mechanisms of this compound based on current research, which explains its selective action against cancer cells.
The selectivity of this compound appears to stem from its mechanism of action:
Ro 90-7501 enhances the effects of ionizing radiation (IR) by inhibiting the DNA Damage Response (DDR), specifically by targeting the Ataxia Telangiectasia Mutated (ATM) kinase. The diagram below illustrates the disrupted pathway [1] [2].
Here are detailed methodologies for key experiments used to study this compound.
This assay tests the long-term ability of a single cell to proliferate and form a colony after treatment, determining the radiosensitizing effect of this compound [1] [2].
This assay measures the formation and resolution of DNA double-strand breaks (DSBs) by quantifying the phosphorylated histone variant γH2AX [1] [3].
This method assesses the effect of this compound on the phosphorylation levels of key DDR proteins [2].
The table below summarizes experimental data from published studies to guide your assay expectations.
| Assay Type | Cell Line / Model | This compound Concentration | Irradiation Dose | Key Findings / Outcome |
|---|---|---|---|---|
| Clonogenic Survival [2] | HeLa (Cervical Cancer) | Not Specified (Significant effect) | 2 - 6 Gy | Significant reduction in surviving fraction with combination treatment vs. IR alone. |
| Clonogenic Survival [1] | UMUC3, UMUC5 (Bladder Cancer) | Not Specified (Significant effect) | Various Doses | Significantly decreased survival of all cell lines with IR + this compound. |
| Immunofluorescence (γH2AX) [1] | UMUC3, UMUC5 (Bladder Cancer) | Not Specified | Not Specified | Impaired DNA DSB repair kinetics in cancer cells with combination treatment. |
| Western Blot (pATM) [2] | HeLa (Cervical Cancer) | Not Specified (Inhibitory effect) | Not Specified | Suppressed phosphorylation of ATM, Chk1, Chk2, and H2AX after IR. |
| Tumor Growth Delay [2] | BALB/c-nu mice (HeLa xenografts) | Not Specified | Not Specified | Significant tumor growth delay with combination treatment vs. IR alone. |
Q1: My γH2AX foci data is highly variable between replicates. What could be the cause?
Q2: I am not observing a strong radiosensitizing effect with this compound in my clonogenic assay. How can I optimize?
Q3: Besides γH2AX, what other markers can I use to study the mechanism of this compound?
Q4: How can I implement a high-throughput screening (HTS) approach for DNA repair kinetics?
Ro 90-7501 inhibits poly I:C (a TLR3 ligand)-induced activation of an NF-κB-dependent promoter [1] [2]. It doesn't affect NF-κB on its own but modulates the signaling pathway only when the TLR3 pathway is activated [1] [2]. The proposed mechanism involves selective activation of the p38 MAPK pathway, which differentially regulates gene expression [1] [2].
The compound's effect is part of a broader mechanism that selectively enhances the antiviral interferon-beta (IFN-β) response while suppressing the pro-inflammatory NF-κB response [1] [2]. This diagram illustrates the proposed signaling mechanism:
The effects of this compound are concentration-dependent. Here is a summary of key quantitative findings:
Table 1: Dose-Dependent Effects of this compound on TLR3-Induced Signaling [1] [2]
| Parameter | Effect at Low Concentrations (0.8 - ~5 µM) | Effect at High Concentration (12.5 µM) |
|---|---|---|
| IFN-β Promoter Activation | Significant enhancement | Significant enhancement |
| NF-κB Promoter Activation | No significant effect | Significant inhibition |
| Cytotoxicity (up to 250 µM) | No cytotoxicity observed | No cytotoxicity observed |
Table 2: Key Experimental Findings on this compound [3] [1] [2]
| Experimental Model | Key Finding Related to NF-κB or Signaling | Context/Treatment |
|---|---|---|
| HEK293 TLR3 Reporter Cells | Inhibition of NF-κB promoter activation [1] [2] | Co-treatment with Poly I:C |
| HEK293 TLR3 Reporter Cells | Enhancement of IFN-β promoter activation [1] [2] | Co-treatment with Poly I:C |
| THP-1 Cells (Human Monocytic) | Suppression of endogenous IL-8 (an NF-κB target) expression [1] | Co-treatment with Poly I:C |
| HeLa Cells (Cervical Cancer) | Inhibition of ATM phosphorylation (DNA damage response pathway) [3] | Combined with irradiation |
Here is a generalized workflow for investigating this compound's effect on NF-κB, based on the methodologies used in the research:
Key Protocol Details:
Q1: Does this compound directly block the NF-κB protein? A: No. Evidence suggests it acts indirectly by modulating upstream signaling pathways. In TLR3-activated cells, it enhances p38 MAPK activation, which subsequently inhibits NF-κB-driven gene expression [1] [2].
Q2: What is a common pitfall in observing the NF-κB inhibitory effect? A: Using an insufficient concentration of this compound. Significant inhibition of NF-κB promoter activation was only observed at the higher end of the tested concentration range (12.5 µM), while enhancement of IFN-β occurs at lower concentrations [1] [2]. Always run a full dose-response curve.
Q3: Can I use this compound to inhibit NF-κB activated by stimuli other than TLR3? A: The searched studies only confirm its effect in the context of TLR3 and RLR agonism (e.g., Poly I:C) [1] [2]. Its effect on NF-κB activated by other stimuli (e.g., TNF-α, IL-1) has not been confirmed and requires experimental validation.
Q4: Are the effects of this compound on NF-κB and ATM related? A: The two effects were reported in different contexts (immunity vs. cancer radiotherapy) [3] [1] [2]. While NF-κB and ATM are part of broader cellular stress response networks, a direct mechanistic link in the action of this compound has not been established and is an area for further investigation.
What is the core antiviral mechanism of action of this compound? this compound is a small molecule that enhances the innate immune response. It selectively boosts antiviral signaling by promoting the activation of the p38 MAPK pathway in response to agonists of Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLR) [1] [2]. This leads to significantly increased expression of IFN-β and antiviral genes, without proportionally enhancing the NFκB-driven proinflammatory cytokine response [1].
What is the basic experimental protocol for testing this compound's antiviral activity? The foundational protocol from the identified research is summarized below [1]:
Are there other reported mechanisms or off-target effects I should be aware of? Yes. Subsequent research has identified other activities of this compound that are critical for experimental design and interpretation.
The table below summarizes these key characteristics for easy comparison.
| Feature | Description / Value |
|---|---|
| Compound Name | This compound [1] |
| Chemical Name | '2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine [1] |
| Molecular Weight | 340.39 g/mol [3] |
| CAS Number | 293762-45-5 [3] |
| Reported Antiviral Mechanism | Selective enhancement of TLR3/RLR-induced IFN-β via p38 MAPK activation [1] [2] |
| Other Key Activities | Amyloid-β42 fibril assembly inhibitor [3]; ATM kinase inhibitor & radiosensitizer [4] |
| Effective Antiviral Concentration | 0.8 - 12.5 µM (in reporter assays) [1] |
| Cytotoxicity (MTT Assay) | No cytotoxicity observed at concentrations up to 250 µM [1] |
| Problem & Possible Cause | Potential Solution / Consideration |
|---|
| Lack of antiviral effect | • Verify that your experimental system uses a relevant PRR agonist (e.g., Poly(I:C) for TLR3). • Confirm that your cell model expresses the necessary receptors (TLR3, MDA5, or RIG-I). | | High background inflammation in assays | • Titrate the concentration of this compound. Lower concentrations (~1-5 µM) may enhance IFN-β without significantly activating NFκB [1]. | | Confounding results in cell viability assays | • The reported MTT data is from a specific, non-cancerous cell line (HEK293). Effects may differ in primary cells or cancer lines (e.g., HeLa [4]). Conduct a dose-response viability assay in your specific cell model. | | Observed DNA damage response interference | • If your study involves genotoxic stress or irradiation, note that the observed effect may be due to this compound's inhibition of ATM phosphorylation rather than its antiviral activity [4]. |
The diagram below outlines the key experimental workflow and the proposed signaling pathway through which this compound enhances the antiviral response.
Your research indicates that this compound enhances innate immune responses, and this effect involves the p38 MAPK pathway. However, it does not directly or specifically activate p38. The key findings are summarized below.
| Reported Context | Proposed Role/Mechanism Related to p38 MAPK | Key Findings | Citations |
|---|---|---|---|
| Antiviral Immune Response | Enhances TLR3 and RLR agonist-induced signaling | "Selective activation of p38 MAPK pathway" promotes IFN-β gene expression and antiviral response. Does not directly activate p38 on its own. | [1] |
| Colon Cancer Treatment | Induces immunogenic cell death (ICD) and autophagy | Suppresses cancer cell proliferation and metastasis. The mechanism involves RIG-I-mediated autophagy, with no reported direct link to p38 activation. | [2] |
To investigate this compound's role in enhancing p38 MAPK pathway activity, you can adapt the methodology from the foundational study [1]. The workflow involves treating cells with this compound alongside specific pathway agonists and then measuring the downstream outputs.
Cell Stimulation and Treatment:
Analysis of p38 MAPK Activation:
Analysis of Downstream Transcriptional Output:
Does this compound directly activate p38 MAPK? Based on current literature, no. The evidence suggests that this compound enhances p38 activation and signaling in the presence of a primary stimulus, such as a TLR3 or RLR agonist. It is not reported to be a direct activator on its own [1].
What is the precise molecular target of this compound? The specific direct target of this compound that leads to the enhancement of p38 signaling remains unidentified and is an area for further investigation.
Can this compound be used to study p38 in cancer cell death models? While this compound shows potent anti-cancer effects, its recently described mechanism in colon cancer involves inducing immunogenic cell death (ICD) and promoting RIG-I-mediated autophagy, with no current evidence linking these effects to p38 MAPK activation [2]. The choice of model should align with the mechanism under investigation.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No enhancement of p38 phosphorylation | Inactive compound; wrong cell type; insufficient agonist. | Verify this compound activity in a known positive-control system. Titrate both the agonist and this compound concentrations. |
| High background p38 phosphorylation | Serum in culture media; cellular stress. | Use low-serum or serum-free conditions during stimulation. Ensure healthy cell culture practices. |
| No enhancement of IFN-β mRNA | Off-target effect; signaling crosstalk. | Include a positive control (e.g., a known p38 activator). Test other p38-dependent genes (e.g., IL-6, TNFα) [2]. |
When designing your experiments, keep these points in mind:
| Feature | Ro 90-7501 | Cisplatin |
|---|---|---|
| Primary Mechanism | Inhibits ATM kinase phosphorylation, impairing DNA damage response (DDR) and DSB repair [1] [2]. | Forms DNA adducts and cross-links; inhibits NHEJ repair pathway by blocking DNA-PK and Ku complex [3]. |
| Stage of Development | Preclinical research (in vitro & in vivo models) [1] [4]. | Clinically approved; standard of care for various cancers [5]. |
| Key Experimental Models | HeLa and ME-180 cervical cancer cells; in vivo mouse models [1]. Breast cancer cell lines (MDA-MB-231, MCF-7) [4]. | A2780 ovarian cancer, MO59K/J glioma cells, SCCVII murine squamous cell carcinoma [3] [6]. |
| Effect on DNA Repair Pathways | Targets ATM-dependent homologous recombination & non-homologous end joining (NHEJ) signaling [1]. | Specifically disrupts DNA-PK-dependent NHEJ pathway [3]. |
| Evidence of Radiosensitization | Clonogenic survival reduction, increased apoptosis, tumor growth delay in mice [1]. | Synergistic cell kill in NHEJ-proficient cells, tumor growth delay [3] [6]. |
| Effect on Cell Cycle | Impairs cell cycle progression post-irradiation [1]. | Not specifically highlighted in search results. |
| Effect on Apoptosis | Significantly increases apoptosis after irradiation [1]. | Promotes cell death via apoptotic pathway [3]. |
For researchers looking to replicate or understand these findings, here is a summary of the key experimental methodologies and results.
The diagrams below illustrate the distinct signaling pathways through which this compound and Cisplatin achieve radiosensitization.
Figure 1: this compound inhibits the ATM-dependent DNA damage response pathway.
Figure 2: Cisplatin creates DNA lesions that block the NHEJ repair pathway for radiation-induced DSBs.
The following table consolidates the key experimental findings on the effects of Ro 90-7501, highlighting the differential response between cancer and normal cells.
| Cell Type / Model | Experimental Findings with this compound + Radiation | Key Outcome Measures | Proposed Mechanism |
|---|---|---|---|
| Cervical Cancer (HeLa) | Significant reduction in clonogenic survival; increased tumor growth delay in mice [1] [2]. | Clonogenic assay, tumor growth delay | Inhibition of ATM phosphorylation and downstream DNA repair signaling (γH2AX, Chk1, Chk2) [1] [2]. |
| Breast Cancer (MDA, MCF7) | Significant decrease in cell viability and proliferation; enhanced radiosensitivity [3]. | MTT assay, Trypan Blue assay | Inhibition of DSB repair, indicated by reduced phospho-ATM and γH2AX foci [3]. |
| Normal Skin Fibroblast (GM03652) | Showed no significant effect on cell viability and proliferation; limited radiosensitizing effect [3]. | MTT assay, Trypan Blue assay | Limited inhibition of DSB repair in normal tissue [3]. |
To help you evaluate and potentially replicate these findings, here are the methodologies used in the key studies cited above.
This is the gold-standard method for measuring the long-term reproductive viability of cells after radiation treatment [1].
This protocol assesses the radiosensitizing effect of this compound in a live animal model [1].
This method quantifies the formation and repair of DNA double-strand breaks (DSBs), the most critical type of radiation-induced DNA damage [3].
This compound functions by inhibiting a key signaling pathway that cancer cells use to survive radiation-induced DNA damage. The diagram below illustrates this mechanism.
As the diagram shows:
The current evidence suggests this compound is a promising candidate for targeted radiosensitization. The differential effect observed between cancer and normal fibroblast cells is encouraging, but further investigation is needed.
| Feature | Ro 90-7501 | KU-55933 |
|---|---|---|
| Primary Target | ATM kinase [1] [2] [3] | ATM kinase [4] [5] [6] |
| Other Known Actions | Inhibits amyloid-β42 assembly; inhibits Protein Phosphatase 5 (PP5); modulates innate immune signaling [7] [3] | Can inhibit Akt signaling pathway; alters cellular energy metabolism [6] [8] |
| Key Experimental Findings | Radiosensitizer; suppresses ATM phosphorylation and downstream signaling (γH2AX, Chk1, Chk2); increases apoptosis post-irradiation [1] [2] | Chemosensitizer; enhances effects of TMZ, etoposide, camptothecin; suppresses proliferation; induces G1 cell cycle arrest [4] [5] [6] |
| Validated Research Applications | • Radiosensitization studies • ATM pathway analysis in the context of irradiation [1] [2] | • Chemosensitization with DNA-damaging agents • Studying ATM's role in metabolism and Akt signaling [4] [5] [6] |
The following diagram illustrates how each inhibitor disrupts the DNA Damage Response (DDR) pathway, starting from different types of genotoxic stress.
Here is a summary of key experimental data that validates the effects of these inhibitors.
| Compound | Experimental Model | Key Protocol Details | Observed Outcome | Source |
|---|---|---|---|---|
| This compound | HeLa cervical cancer cells | Treated with 10 µM this compound for 4h before irradiation. Clonogenic survival and Western blotting were assessed. | Significant radiosensitization; suppressed phosphorylation of ATM (Ser1981) and downstream targets (γH2AX, Chk1, Chk2). [2] | |
| KU-55933 | U251 & U87 glioma cells | Pre-treated with 10 µM KU-55933 for 1h before adding Temozolomide (TMZ). Survival was measured via clonogenic assay. | Markedly enhanced TMZ cytotoxicity in TMZ-sensitive cells. [5] | |
| KU-55933 | MCF-7 breast cancer cells | Treated with 10 µM KU-55933 for 72h. Cell metabolism and proliferation were analyzed. | Suppressed cell proliferation, induced energy stress, reduced ATP levels, and increased glycolysis. [8] | |
| KU-55933 | Toxoplasma gondii tachyzoites | Intracellular parasites treated with KU-55933. Replication and DNA damage marker (γH2AX) were monitored. | Inhibited parasite replication in a dose-dependent manner and prevented γH2AX formation induced by camptothecin. [4] |
Your choice between this compound and KU-55933 should be guided by your specific experimental goals:
The table below summarizes the key characteristics and research contexts of this compound based on current findings.
| Attribute | Description |
|---|---|
| Primary Target | Protein Phosphatase 5 (PP5/PPP5C) [1] [2] [3] |
| Inhibitory Mechanism | Novel TPR (Tetratricopeptide Repeat)-domain dependent; enhances autoinhibition [1] [2]. |
| Key Differentiator | Does not bind the catalytic phosphatase domain, unlike most broad-specificity PPP inhibitors [1] [2]. |
| Reported Applications | Radiosensitizer in cancer therapy [4] [3], modulator of innate antiviral immunity [5] [6], potential therapeutic for Parkinson's/IBD [7]. |
The following table places this compound in context with other well-known PPP phosphatase inhibitors, highlighting its unique target and potential for greater selectivity.
| Inhibitor | Primary Target(s) | Mechanism / Binding Site | Specificity Notes |
|---|---|---|---|
| This compound | PP5/PPP5C [1] [2] | TPR domain [1] [2] | Potential for high selectivity due to unique TPR-targeting mechanism [1]. |
| Okadaic Acid | PP2A, PP1 [2] | Phosphatase catalytic domain [2] | Broad specificity across PPP family; used as a tool to distinguish PP2A from PP1 activity [2]. |
| Cantharidin | PP2A, PP1 [1] | Phosphatase catalytic domain [1] | Broad specificity across PPP family [1]. |
| LB-100 | PP2A, PP5 [2] | Phosphatase catalytic domain [2] | Inhibits PP2A (IC50 = 400 nM) and PP5 (IC50 = 1.8 µM); lacks selectivity among some phosphatases [2]. |
The unique TPR-dependent mechanism of this compound was established through a novel inhibitor screening strategy. Researchers used both full-length PP5 and a truncated version lacking the TPR domain to identify inhibitors. This compound inhibited the full-length enzyme but showed no effect on the TPR-deleted mutant, conclusively proving that its activity depends on the presence of the TPR domain [1]. This distinguishes it from inhibitors like okadaic acid, which target the conserved catalytic site [1].
Key experimental findings from recent studies include:
The diagram below illustrates the multifaceted cellular mechanisms and effects of this compound inhibition.
Irritant